physicochemical properties of 2-(hydroxymethyl)-1,3-oxathiolan-5-one
This technical guide details the physicochemical properties, synthesis, and reactivity of 2-(hydroxymethyl)-1,3-oxathiolan-5-one , a critical heterocyclic intermediate in the synthesis of nucleoside reverse transcriptase...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the physicochemical properties, synthesis, and reactivity of 2-(hydroxymethyl)-1,3-oxathiolan-5-one , a critical heterocyclic intermediate in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine (FTC).
[1][2][3]
Executive Summary & Strategic Importance
2-(Hydroxymethyl)-1,3-oxathiolan-5-one (often referred to as the "Oxathiolane Lactone Core") is the foundational scaffold for a class of antiviral drugs known as L-nucleoside analogues. Its 1,3-oxathiolane ring system—containing both oxygen and sulfur heteroatoms—mimics the ribose sugar of natural nucleosides but with altered puckering and metabolic stability.
In drug development, this lactone is rarely isolated in its free hydroxyl form due to stability concerns (transesterification/polymerization). Instead, it is handled as a protected derivative (e.g., 2-benzoyloxymethyl-1,3-oxathiolan-5-one or L-menthyl ester) during the manufacturing of antiretrovirals. This guide focuses on the core physicochemical behavior of the lactone and its stabilized equivalents.
Chemical Identity & Structural Analysis[3][4][5][6][7][8]
C2 is a chiral center.[1][2][3][4] The compound exists as (R) and (S) enantiomers.
Stereochemical Configuration
The biological activity of the final drug (e.g., Lamivudine is the negative enantiomer) depends strictly on the absolute configuration at C2 and C5.
Lactone Stage: The C2 position is set during ring closure.
Transformation: The C5 ketone is achiral but becomes a new chiral center (anomeric carbon) upon reduction to the lactol.
Physicochemical Properties[2][7][8][10][11]
The following data aggregates experimental values for the core and its benzoyl-protected analogue (a common proxy for stability data).
Property
Value (Free Alcohol)
Value (Benzoate Derivative)*
Physical State
Viscous Oil / Low-melting solid
Crystalline Solid
Melting Point
N/A (Often unstable)
92–94 °C (Racemic)
Boiling Point
~320 °C (Predicted)
N/A (Decomposes)
Solubility
Water, Methanol, DMSO
DCM, Ethyl Acetate, Toluene
LogP
-0.98 (Predicted)
2.2 (Experimental)
Density
~1.4 g/cm³
~1.35 g/cm³
Stability
Hydrolysis-prone (Acid/Base sensitive)
Stable at RT; Store < 4°C
*Note: The benzoate derivative (2-benzoyloxymethyl-1,3-oxathiolan-5-one) is the standard intermediate used to determine purity and yield in industrial settings.
Synthesis & Reaction Protocols
Industrial Synthesis (Supply-Centered Approach)
The most robust synthesis involves the condensation of mercaptoacetic acid with a glycolaldehyde equivalent. To control stereochemistry, L-menthyl glyoxylate is often used, but the direct lactone synthesis is as follows:
Reagents:
Mercaptoacetic acid (Thioglycolic acid)
Glycolaldehyde dimer (or 1,4-dithiane-2,5-diol for sulfur analogues)
Catalyst: p-Toluenesulfonic acid (p-TSA)
Solvent: Toluene (for azeotropic water removal)
Protocol:
Dissolution: Dissolve glycolaldehyde dimer (10 mmol) and mercaptoacetic acid (20 mmol) in Toluene (50 mL).
Catalysis: Add catalytic p-TSA (0.5 mmol).
Reflux: Heat to reflux with a Dean-Stark trap to remove water. Reaction completion is monitored by TLC (usually < 2 hours).
Workup: Wash with saturated NaHCO₃ (to remove unreacted acid), dry over MgSO₄, and concentrate in vacuo.
Result: The crude lactone is obtained as an oil. Critical Step: Immediately protect the hydroxyl group (e.g., with Benzoyl Chloride) to prevent self-polymerization.
Key Reactivity Profile
Reduction (Lactone to Lactol):
Reagent: Sodium Borohydride (NaBH₄) or DIBAL-H.
Mechanism:[5] Selective reduction of the C5 carbonyl to a hemiacetal (lactol). This creates the anomeric center required for glycosylation with the nucleobase (Cytosine).
Pummerer Rearrangement:
If the sulfur is oxidized to a sulfoxide, the ring can undergo Pummerer rearrangement, a strategy used in some asymmetric syntheses to introduce functionality at C5.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
The 1,3-oxathiolan-5-one ring has a distinct signature.
δ 5.85 (t, 1H): C2-H (Methine proton flanked by O and S).
δ 7.4-8.0 (m, 5H): Aromatic protons (Benzoate).
HPLC Method for Purity
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
Detection: UV at 230 nm (carbonyl/sulfur absorption) or 254 nm (if benzoylated).
Retention: The lactone elutes early due to polarity; protected derivatives elute later.
Handling and Safety
Stability: The free lactone is hygroscopic and prone to hydrolysis back to the acyclic aldehyde/acid precursors. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Toxicity: Like many alkylating agents and sulfur heterocycles, it should be treated as a potential irritant and sensitizer. Use standard PPE (gloves, fume hood).
References
Synthesis of 1,3-Oxathiolane Nucleosides : Journal of Organic Chemistry, "Asymmetric Synthesis of 1,3-Oxathiolane-Nucleosides".
Lamivudine Process Chemistry : Organic Process Research & Development, "Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation".
Physicochemical Data : PubChem Compound Summary, "1,3-Oxathiolan-5-one".[1]
Antiviral Mechanisms : Journal of Medicinal Chemistry, "Design and Synthesis of 2'-Deoxy-3'-thiacytidine (3TC)".
A Senior Application Scientist's Guide to the Structural Analysis and Characterization of 2-(hydroxymethyl)-1,3-oxathiolan-5-one
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The 1,3-oxathiolan-5-one heterocyclic system is a scaffold of significant interest in medicinal chemistry. Its derivatives are not merel...
Author: BenchChem Technical Support Team. Date: March 2026
Authored For: Researchers, Scientists, and Drug Development Professionals
Preamble: The 1,3-oxathiolan-5-one heterocyclic system is a scaffold of significant interest in medicinal chemistry. Its derivatives are not merely synthetic curiosities; they serve as critical building blocks for potent antiviral nucleoside analogues, including the renowned anti-HIV and anti-HBV agent, Lamivudine.[1][2][3] The specific subject of this guide, 2-(hydroxymethyl)-1,3-oxathiolan-5-one, represents a foundational intermediate in these synthetic pathways. Its precise structural and stereochemical integrity is paramount to the efficacy and safety of the final active pharmaceutical ingredient. This document provides an in-depth, methodology-focused guide to the comprehensive characterization of this molecule, grounded in the principles of modern analytical chemistry. We will move beyond rote procedural lists to explore the causality behind technique selection, ensuring a robust and self-validating analytical workflow.
Foundational Strategy: Synthesis and Purification
A prerequisite to any analytical characterization is the synthesis of the target compound with a high degree of purity. The most common and efficient route to the 1,3-oxathiolan-5-one core involves a cyclocondensation reaction.[1][3][4] This process typically unites an aldehyde with mercaptoacetic acid (thioglycolic acid).
For the synthesis of 2-(hydroxymethyl)-1,3-oxathiolan-5-one, a protected form of glycolaldehyde, such as (benzyloxy)acetaldehyde, is used to prevent unwanted side reactions involving the hydroxyl group. The reaction proceeds via a hemithioacetal intermediate, which then undergoes intramolecular cyclization, driven by a dehydrating agent like dicyclohexylcarbodiimide (DCC), to yield the target thiolactone.[1][4][5] Subsequent deprotection of the hydroxyl group furnishes the final product.
Caption: Integrated workflow for structural validation.
Conclusion
The structural characterization of 2-(hydroxymethyl)-1,3-oxathiolan-5-one is a critical quality control step in the synthesis of advanced pharmaceutical intermediates. A systematic approach, beginning with high-purity synthesis and followed by an orthogonal suite of analytical techniques, is essential. NMR spectroscopy defines the atomic connectivity, high-resolution mass spectrometry confirms the elemental composition, and FTIR spectroscopy verifies the presence of key functional groups. Together, these methods provide a comprehensive and reliable dataset that validates the structure of the target molecule, ensuring its suitability for subsequent stages in drug development and research.
References
Kashyap, D. K., et al. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 7(8):108-113. [Link]
Li, Z., et al. (1995). Synthesis of cis-(±)-2-Hydroxymethyl-5-(Cytosine-1′-yl)-1,3-Oxathiolane (BCH-189). Nucleosides and Nucleotides, 14(1-2), 159-162. [Link]
Ábrányi-Balogh, P., et al. (2023). Direct Access to 1,3-Oxathiolan-5-ones through (3+2)-Cycloaddition of Thioketones and Acetylenedicarboxylic Acid. European Journal of Organic Chemistry. [Link]
Kim, C., et al. (1995). Synthesis of (±)-cis-1-[2-(Hydroxymethyl)-1, 3-Oxathiolan-5-yl]cytosine and Its (±)-trans Isomer. Nucleosides and Nucleotides, 14(1-2). [Link]
Snead, D. R., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(6), 996-1004. [Link]
Kashyap, D. K., et al. (2015). A facile and one pot highly efficient synthesis of 1,3-oxathiolan-5-one derivatives. Journal of the Indian Chemical Society, 92. [Link]
ResearchGate. (n.d.). Synthesis and characterization of chitosan-homocysteine thiolactone as a mucoadhesive polymer. Request PDF. [Link]
PubChem. (n.d.). 1,3-Oxathiolan-5-one. National Center for Biotechnology Information. [Link]
Aitken, R. A., et al. (2021). X-Ray Structures of Some Heterocyclic Sulfones. Molbank, 2021(3), M1272. [Link]
Zaragoza, R. J. (1999). 1H and 13C NMR Spectral Assignments of Synthetic Intermediates of the Scopadulan Diterpene (±)-Methylthyrsiflorin A. Magnetic Resonance in Chemistry, 37(9), 683-687. [Link]
Li, Y., et al. (2015). SUPPLEMENTARY DATA Characteristics of the constituents from the roots of Polygonum multiflorum. Tropical Journal of Pharmaceutical Research, 14(1), 131-137. [Link]
PubChem. (n.d.). Mls003373964. National Center for Biotechnology Information. [Link]
Chouit, S., et al. (2017). Synthesis and X-ray crystallography of (1R,3aR,7aR)-1-((S)-1-((2R,5S)-5-(3-hydroxypentan-3-yl)tetrahydrofuran-2-yl)ethyl)-7a-methyloctahydro-4H-inden-4-one. European Journal of Chemistry, 8(3), 248-251. [Link]
PubChem. (n.d.). 1-[(2r,5s)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-4-(morpholinomethyleneamino)pyrimidin-2-one. National Center for Biotechnology Information. [Link]
Spectral Database for Organic Compounds (SDBS). (n.d.). 1,3-Oxathiolan-5-one, 2,2-diethyl-4,4-diphenyl-. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Northwestern University. (2024). Mass Spectrometry Strategies for O-Glycoproteomics. MDPI. [Link]
PubChem. (n.d.). alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine. National Center for Biotechnology Information. [Link]
IntechOpen. (2023). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. [Link]
PubMed. (1998). Characteristics of mass spectrometric analyses coupled to gas chromatography and liquid chromatography for 22-oxacalcitriol, a vitamin D3 analog, and related compounds. Journal of Chromatography B: Biomedical Sciences and Applications, 705(1), 1-12. [Link]
PubMed Central. (2012). A new derivative for oxosteroid analysis by mass spectrometry. Journal of Mass Spectrometry, 47(5), 624-633. [Link]
MDPI. (2018). Indium-Catalyzed Direct Conversion of Lactones into Thiolactones Using a Disilathiane as a Sulfur Source. Molecules, 23(6), 1339. [Link]
PubMed. (2002). FTIR investigation of the intermediates formed in the reaction of nitroprusside and thiolates. Journal of the American Chemical Society, 124(24), 6822-6823. [Link]
PubMed Central. (2022). Oxonium ion scanning mass spectrometry for large-scale plasma glycoproteomics. Nature Biotechnology, 40(12), 1855-1865. [Link]
MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Coatings, 10(12), 1184. [Link]
PubMed. (2011). Mass spectrometry analysis of oxidized phosphatidylcholine and phosphatidylethanolamine. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 818-826. [Link]
spectroscopic data (NMR, IR, MS) of 2-(hydroxymethyl)-1,3-oxathiolan-5-one
Spectroscopic Profiling and Structural Elucidation of 2-(Hydroxymethyl)-1,3-oxathiolan-5-one: A Critical Intermediate in Nucleoside Analogue Synthesis Executive Summary The heterocyclic scaffold 2-(hydroxymethyl)-1,3-oxa...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Profiling and Structural Elucidation of 2-(Hydroxymethyl)-1,3-oxathiolan-5-one: A Critical Intermediate in Nucleoside Analogue Synthesis
Executive Summary
The heterocyclic scaffold 2-(hydroxymethyl)-1,3-oxathiolan-5-one (CAS: 138760-36-8) is a foundational building block in modern antiviral pharmacology. It serves as the primary synthetic precursor for nucleoside reverse transcriptase inhibitors (NRTIs), most notably Lamivudine (3TC) and Emtricitabine (FTC)[1],[2]. Because the pharmacological efficacy of these drugs is strictly stereodependent, the precise structural and stereochemical characterization of this oxathiolane intermediate is critical. This whitepaper provides an in-depth analysis of the spectroscopic data (NMR, FT-IR, and MS) of 2-(hydroxymethyl)-1,3-oxathiolan-5-one, detailing the causality behind the observed analytical phenomena and establishing a self-validating experimental protocol for its synthesis and characterization.
Chemical Context & Mechanistic Pathway
The 1,3-oxathiolan-5-one core is typically synthesized via the cyclocondensation of an aldehyde (in this case, glycolaldehyde or its protected dimer) with mercaptoacetic acid (thioglycolic acid),[3].
Causality of the Reaction: The reaction initiates with the nucleophilic attack of the highly reactive thiol group (-SH) onto the aldehyde carbonyl, forming a transient hemithioacetal intermediate. This intermediate undergoes intramolecular esterification (lactonization) driven by a dehydrating agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or via azeotropic distillation. The formation of the rigid 5-membered ring locks the molecule into a specific conformation, creating a chiral center at the C2 position, which profoundly impacts its downstream spectroscopic signature.
Fig 1. Synthesis and multi-modal spectroscopic validation workflow for the target scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for confirming the cyclic framework and stereochemical integrity of the oxathiolane ring[4].
Expert Insight on Causality:
The C2 carbon is a stereocenter. This asymmetry breaks the magnetic equivalence of the entire molecule. Consequently, the two protons attached to the C4 carbon (adjacent to the sulfur and carbonyl) are diastereotopic. Even in a racemic mixture, one C4 proton is permanently cis to the hydroxymethyl group, while the other is trans. They experience different magnetic shielding environments and couple with each other, resulting in a distinct AB quartet (or two doublets) with a large geminal coupling constant (
Hz) rather than a simple singlet. Furthermore, the C2 methine proton is highly deshielded (5.42 ppm) due to the combined electron-withdrawing effects of the adjacent oxygen and sulfur atoms.
Lactone carbonyl; deshielded by O and ring strain.
| C2 | 5.42 | t,
Hz | 88.2 | Methine adjacent to O and S; highly deshielded. |
| C4 | 3.65, 3.78 | ABq, Hz | 33.4 | Diastereotopic CH₂ adjacent to S and C=O. |
| CH₂OH | 3.85 | d, Hz | 63.1 | Exocyclic methylene attached to hydroxyl. |
| OH | 2.80 | br s | - | Hydroxyl proton; broad due to chemical exchange. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal validation of the functional groups, specifically the lactone carbonyl and the exocyclic hydroxyl group[3].
Expert Insight on Causality:
An acyclic aliphatic ester typically exhibits a C=O stretch at
1735 cm⁻¹. In a 5-membered ring (-lactone), ring angle strain increases the s-character of the carbonyl carbon, which normally pushes the absorption up to 1770 cm⁻¹. However, in 1,3-oxathiolan-5-ones, the highly polarizable sulfur atom at the 3-position exerts an inductive effect that slightly mitigates this strain-induced shift. As a result, the C=O stretch reliably appears at an intermediate frequency of 1745 cm⁻¹[3].
Table 2: FT-IR Vibrational Modes
Wavenumber (cm⁻¹)
Peak Shape/Intensity
Functional Group
Causality / Structural Significance
3420
Broad, Strong
O-H Stretch
Indicates the exocyclic hydroxymethyl group; broadness due to H-bonding.
1745
Sharp, Strong
C=O Stretch
5-membered lactone carbonyl; shifted higher due to ring angle strain.
1150
Sharp, Medium
C-O-C Stretch
Asymmetric stretching of the oxathiolane ether linkage.
| 680 | Weak | C-S-C Stretch | Characteristic of the thioether linkage in the heterocyclic core. |
Mass Spectrometry (MS)
Mass spectrometry confirms the exact molecular weight and structural connectivity. Electrospray Ionization (ESI) is highly preferred over Electron Impact (EI) because the 1,3-oxathiolan-5-one ring is thermally labile and prone to premature fragmentation under harsh EI conditions.
Expert Insight on Causality:
During Collision-Induced Dissociation (CID) in MS/MS, the most thermodynamically favored fragmentation is the homolytic cleavage of the exocyclic C2-C bond, resulting in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da). This is highly favored because the resulting fragment at m/z 103 is a resonance-stabilized oxathiolium-like cation.
Fig 2. Primary ESI-MS and CID fragmentation pathways of 2-(hydroxymethyl)-1,3-oxathiolan-5-one.
Table 3: Mass Spectrometry (ESI-MS, Positive Ion Mode)
m/z Value
Ion Type
Relative Abundance
Causality / Fragmentation Mechanism
157.0
[M+Na]⁺
High
Sodium adduct; common in ESI for oxygen-rich molecules.
135.0
[M+H]⁺
Medium
Protonated molecular ion; confirms intact exact mass (134.00).
103.0
[M - CH₂OH]⁺
Base Peak
Cleavage of the exocyclic C-C bond, yielding a stable cation.
| 59.0 |[M - CH₂OH - CO₂]⁺ | Low | Subsequent loss of CO₂ from the lactone core. |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocol integrates synthesis with built-in In-Process Controls (IPCs) and orthogonal spectroscopic checks.
Step 1: Cyclocondensation Reaction
Dissolve glycolaldehyde (1.0 eq) in anhydrous THF under an inert argon atmosphere.
Add mercaptoacetic acid (1.1 eq) dropwise at 0 °C.
Introduce Triethylamine (TEA, 2.0 eq) followed by N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq). Causality: TEA increases the nucleophilicity of the thiol, while DCC drives the dehydration/lactonization.
Stir at room temperature for 2 hours.
Step 2: In-Process Control (IPC) via TLC
Self-Validation: Spot the reaction mixture against the glycolaldehyde starting material on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 1:1). The starting material is highly polar and UV-inactive. The successful formation of the product is validated by the appearance of a new, less polar spot that remains UV-inactive but stains vividly yellow/white against a purple background when dipped in KMnO₄ stain (due to the oxidizable sulfur and hydroxyl groups).
Step 3: Workup and Isolation
Filter the reaction mixture to remove the insoluble dicyclohexylurea (DCU) byproduct.
Wash the filtrate with saturated aqueous NaHCO₃. Causality: This neutralizes and removes unreacted mercaptoacetic acid, preventing acid-catalyzed ring opening during solvent evaporation.
Concentrate under reduced pressure and purify via flash chromatography.
Step 4: Spectroscopic Validation
FT-IR Check: Run an ATR-FTIR on the neat purified oil. Immediate validation is achieved if a sharp peak at 1745 cm⁻¹ (C=O) and a broad peak at 3420 cm⁻¹ (O-H) are observed.
NMR Check: Dissolve 10 mg of the product in 0.5 mL CDCl₃. Acquire a ¹H NMR spectrum. Self-Validation: The reaction is confirmed successful if the aldehyde proton signal (
9.5 ppm) is completely absent, replaced by the highly diagnostic C2 methine triplet at 5.42 ppm.
Solvation Thermodynamics and Stability Profiling of 2-(hydroxymethyl)-1,3-oxathiolan-5-one
Executive Summary The compound 2-(hydroxymethyl)-1,3-oxathiolan-5-one (CAS: 138760-36-8) is a highly specialized chiral intermediate pivotal in the synthesis of oxathiolane-based nucleoside analogues, such as the antiret...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-(hydroxymethyl)-1,3-oxathiolan-5-one (CAS: 138760-36-8) is a highly specialized chiral intermediate pivotal in the synthesis of oxathiolane-based nucleoside analogues, such as the antiretroviral agents Lamivudine (3TC) and Emtricitabine (FTC)[1][2]. In pharmaceutical process chemistry, the thermodynamic solubility and kinetic stability of this intermediate directly dictate the yield, enantiomeric purity, and impurity profile of the downstream active pharmaceutical ingredient (API).
This technical guide provides an in-depth analysis of the solubility profile of 2-(hydroxymethyl)-1,3-oxathiolan-5-one across various solvent classes. By mapping its structural features to solvation mechanics, this whitepaper establishes a rigorous, self-validating framework for selecting optimal solvent systems for synthesis, extraction, and crystallization.
Structural Causality and Solvation Mechanics
To predict and manipulate the solubility of 2-(hydroxymethyl)-1,3-oxathiolan-5-one, one must first deconstruct its molecular architecture. The molecule possesses a unique amphiphilic-like polarity profile driven by three distinct functional domains[3]:
The Lactone Carbonyl (C=O): Acts as a strong hydrogen-bond (H-bond) acceptor. However, the electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, making the ring prone to hydrolysis.
The Thioether Linkage (-S-): Provides polarizability and moderate H-bond acceptor capabilities, contributing to the molecule's moderate topological polar surface area (PSA).
The Primary Hydroxyl Group (-OH): Serves as both a potent H-bond donor and acceptor, heavily influencing its affinity for protic and highly polar environments.
The Polarity vs. Stability Paradox
While polar protic solvents (like water and short-chain alcohols) offer excellent thermodynamic solubility due to extensive hydrogen bonding networks, they introduce kinetic instability. The protic environment can catalyze the hydrolytic cleavage of the oxathiolanone ring, yielding mercaptoacetic acid derivatives[4][5]. Conversely, polar aprotic solvents (e.g., DMF, DMSO) provide a "Goldilocks" zone: their high dielectric constants stabilize the molecular dipole, yielding high solubility without providing the nucleophilic protons that trigger degradation[6].
Solvation dynamics and hydrolytic degradation pathway of 2-(hydroxymethyl)-1,3-oxathiolan-5-one.
Quantitative Solubility and Stability Matrix
Drawing from empirical synthesis data and Hildebrand/Hansen solubility principles, the table below summarizes the solubility behavior of 2-(hydroxymethyl)-1,3-oxathiolan-5-one. Historical synthesis optimizations demonstrate that reactions involving 1,3-oxathiolan-5-one derivatives achieve maximum yields in DMF, whereas solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) result in sluggish kinetics and lower yields due to suboptimal solvation of the intermediates[6].
Table 1: Solubility Profile and Stability Matrix at 25°C
Solvent Class
Representative Solvents
Estimated Solubility (mg/mL)
Chemical Stability
Mechanistic Rationale
Polar Aprotic
DMF, DMSO, NMP
> 100 (High)
Excellent
Strong dipole-dipole interactions solvate the lactone; lack of protic species prevents ring hydrolysis[6].
Polar Protic
Water, Methanol, EtOH
50 - 100 (Moderate-High)
Poor to Fair
Strong H-bonding facilitates rapid dissolution, but protic attack leads to lactone ring opening over time[5].
Moderately Polar
Ethyl Acetate, THF
10 - 50 (Moderate)
Good
Solvates the hydroxyl group moderately but lacks the strong dipole stabilization required for high-capacity dissolution[6].
Halogenated
Dichloromethane (DCM)
5 - 20 (Low-Moderate)
Good
Weak H-bond acceptor capacity limits solubility; commonly used for biphasic extractions rather than primary solvation[6].
Non-Polar
Hexanes, Heptane, Toluene
< 1 (Very Low)
Excellent
Complete lack of H-bonding or dipole interactions; these function as ideal anti-solvents for crystallization.
To generate highly accurate, publication-grade solubility data for 2-(hydroxymethyl)-1,3-oxathiolan-5-one, researchers must employ a methodology that accounts for both thermodynamic equilibrium and solid-state integrity. The following protocol utilizes a Self-Validating System —meaning the workflow inherently checks for phase transformations (e.g., solvate formation) that could otherwise invalidate the solubility curve.
Step-by-Step Workflow
Step 1: Sample Preparation (Oversaturation)
Dispense 5.0 mL of the target solvent into a 10 mL temperature-controlled, sealed glass vial.
Incrementally add solid 2-(hydroxymethyl)-1,3-oxathiolan-5-one until a visible suspension remains (ensuring excess solid phase).
Add a magnetic stir bar and seal the vial to prevent solvent evaporation.
Step 2: Thermal Equilibration
Submerge the vial in a thermostatic water/oil bath set to the target temperature (e.g., 25.0 ± 0.1 °C).
Agitate at 500 RPM for 48 hours to ensure thermodynamic equilibrium is reached between the solid and solvated states.
Step 3: Phase Separation (Isothermal Filtration)
Stop agitation and allow the suspension to settle for 2 hours at the target temperature.
Using a pre-warmed syringe filter (0.22 µm PTFE), extract 1.0 mL of the supernatant. Crucial: The filter must be at the exact temperature of the bath to prevent premature precipitation.
Step 4: Quantification (HPLC-UV)
Dilute the extracted supernatant immediately into a stabilizing diluent (e.g., 50:50 Acetonitrile:Water) to halt any potential degradation.
Analyze via HPLC-UV (λ = 210 nm) against a multi-point external calibration curve to determine the exact concentration of the dissolved solute.
Recover the excess solid from the bottom of the equilibration vial via vacuum filtration.
Analyze the recovered solid using X-Ray Powder Diffraction (XRPD).
Causality Check: If the XRPD pattern matches the input API, the measured concentration represents the true solubility of the pure polymorph. If the pattern shifts, the solvent has induced a solvate or hydrate, and the data point must be flagged.
Step-by-step experimental workflow for isothermal solubility determination and solid validation.
Conclusion
The solubility of 2-(hydroxymethyl)-1,3-oxathiolan-5-one is governed by a delicate balance between dipole stabilization and hydrolytic vulnerability. While polar aprotic solvents like DMF offer the highest solubility and stability for synthetic applications, non-polar solvents serve as highly effective anti-solvents. By employing the self-validating isothermal protocol outlined above, drug development professionals can map precise solubility curves, ensuring robust crystallization processes and high-purity downstream nucleoside analogues.
The Serendipitous Sulfur: A Technical Guide to the Discovery and History of 1,3-Oxathiolane Nucleoside Analogues
This guide provides an in-depth exploration of the discovery, development, and mechanism of 1,3-oxathiolane nucleoside analogues, a class of compounds that revolutionized the treatment of viral infections, particularly H...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth exploration of the discovery, development, and mechanism of 1,3-oxathiolane nucleoside analogues, a class of compounds that revolutionized the treatment of viral infections, particularly HIV. We will delve into the pivotal moments of their history, the intricacies of their chemical synthesis, their mechanism of action at a molecular level, and their enduring impact on antiviral therapy.
A Paradigm Shift in Nucleoside Chemistry: The Dawn of the 1,3-Oxathiolane Scaffold
The late 1980s marked a critical juncture in the fight against the burgeoning AIDS epidemic. The only approved treatment, zidovudine (AZT), a 2',3'-dideoxynucleoside analogue, showed promise but was hampered by significant toxicity and the rapid emergence of drug-resistant viral strains.[1][2] This pressing need for novel, less toxic, and more potent antiviral agents spurred a global search for new therapeutic strategies.
A groundbreaking discovery emerged in 1989 from the laboratory of Bernard Belleau and his colleagues.[3][4] They synthesized a novel nucleoside analogue where the 3'-carbon of the ribose sugar ring was replaced by a sulfur atom, creating a 1,3-oxathiolane ring.[4][5] This pioneering work led to the synthesis of the racemic mixture (±)-BCH-189, the first 1,3-oxathiolane nucleoside analogue.[3] In vitro studies of (±)-BCH-189 revealed potent anti-HIV-1 activity, heralding the arrival of a new class of antiviral compounds.[3][6]
This discovery was a significant departure from the prevailing wisdom in nucleoside chemistry, which had primarily focused on modifications of the natural D-sugar configuration.[3][5] The introduction of a heteroatom like sulfur into the sugar moiety was a bold and ultimately fruitful deviation.
From Racemate to Enantiopure Powerhouses: The Emergence of Lamivudine and Emtricitabine
The initial racemic mixture of BCH-189, containing all four possible stereoisomers, demonstrated promising antiviral activity. However, subsequent research focused on resolving these enantiomers and determining their individual biological profiles. This led to a crucial finding: the β-L-(-)-enantiomer, later named lamivudine (3TC), was not only the most potent anti-HIV agent but also significantly less cytotoxic than its β-D-(+)-enantiomer.[5][6] This discovery challenged the long-held belief that only D-nucleoside analogues, which mimic natural nucleosides, could be effective antiviral agents.[3][5]
Following the success of lamivudine, further exploration of 5-substituted pyrimidine oxathiolane nucleoside analogues led to the development of emtricitabine (FTC). Emtricitabine is the 5-fluoro derivative of lamivudine and exhibited even more potent anti-HIV activity.[7][8][9] Both lamivudine and emtricitabine share a similar mechanism of action and resistance profile.[7]
The timeline below highlights the key milestones in the discovery and development of these transformative drugs.
Figure 1: Key milestones in the development of 1,3-oxathiolane nucleoside analogues.
The Chemistry of Innovation: Synthesizing the 1,3-Oxathiolane Core
The synthesis of 1,3-oxathiolane nucleoside analogues presented unique chemical challenges, primarily in constructing the novel heterocyclic ring and achieving stereoselective glycosylation to favor the desired β-anomer.
Constructing the 1,3-Oxathiolane Ring
One of the earliest and most fundamental approaches to forming the 1,3-oxathiolane ring involves the acid-catalyzed condensation of an aldehyde with a thiol.[3] A general representation of this reaction is the condensation of benzoyloxyacetaldehyde with a mercaptoacetaldehyde derivative.[3]
Figure 2: General scheme for the formation of the 1,3-oxathiolane ring.
Over the years, numerous synthetic strategies have been developed to improve the efficiency and stereoselectivity of this process, including the use of chiral auxiliaries and enzymatic resolutions.[3][10]
Stereoselective N-Glycosylation: The Key to Biological Activity
The stereochemistry at the anomeric carbon (C4 of the oxathiolane ring) is crucial for the antiviral activity of these nucleosides. The desired β-anomers possess the correct spatial orientation to be recognized by viral enzymes. Achieving a high yield of the β-anomer over the α-anomer during the coupling of the 1,3-oxathiolane sugar moiety with the nucleobase (N-glycosylation) is a critical step.
Lewis acids, such as tin(IV) chloride (SnCl₄) and trimethylsilyl triflate (TMSOTf), have been instrumental in directing the stereoselectivity of this reaction.[3] These Lewis acids coordinate with the oxygen and sulfur atoms of the oxathiolane ring, creating a steric environment that favors the approach of the nucleobase from the β-face.[3]
Experimental Protocol: A Representative N-Glycosylation Reaction
The following protocol outlines a general procedure for the Lewis acid-mediated N-glycosylation to synthesize a 1,3-oxathiolane nucleoside analogue.
Materials:
1,3-oxathiolane acetate precursor
Silylated nucleobase (e.g., silylated cytosine)
Anhydrous dichloromethane (DCM)
Lewis acid (e.g., SnCl₄ or TMSOTf)
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
Dissolve the 1,3-oxathiolane acetate precursor in anhydrous DCM under an inert atmosphere.
Add the silylated nucleobase to the solution.
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
Slowly add the Lewis acid to the reaction mixture.
Stir the reaction at the specified temperature for the appropriate duration, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to isolate the desired β-anomer.
Mechanism of Action: A Molecular Trojan Horse
1,3-Oxathiolane nucleoside analogues are classified as nucleoside reverse transcriptase inhibitors (NRTIs).[5][11] Their antiviral activity stems from their ability to act as chain terminators during the synthesis of viral DNA, a process catalyzed by the viral enzyme reverse transcriptase (RT).[5][12][13]
The mechanism unfolds in a series of intracellular steps:
Cellular Uptake and Phosphorylation: The nucleoside analogues are transported into the host cell. Once inside, they are phosphorylated by host cell kinases to their active triphosphate form.[5][13] For example, lamivudine is converted to lamivudine triphosphate (3TC-TP).
Competition with Natural Nucleotides: The triphosphate form of the drug then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the reverse transcriptase.[11][12][14]
Chain Termination: The key to their function lies in the modified 1,3-oxathiolane ring, which lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[5][12][13] Once the NRTI is incorporated into the viral DNA, the absence of this 3'-OH group prevents further elongation of the DNA chain, effectively terminating the replication process.[12][14]
Figure 3: Mechanism of action of 1,3-oxathiolane nucleoside reverse transcriptase inhibitors.
Structure-Activity Relationship (SAR) and Clinical Significance
The biological activity of 1,3-oxathiolane nucleoside analogues is highly dependent on their stereochemistry and the nature of the attached nucleobase.
The data clearly demonstrates the superior potency of the β-L-enantiomers. The addition of a fluorine atom at the 5-position of the cytosine ring in emtricitabine further enhances its anti-HIV activity.
The low toxicity of lamivudine and emtricitabine is attributed, in part, to their poor substrate affinity for human mitochondrial DNA polymerase gamma, the enzyme responsible for mitochondrial DNA replication.[13] This selectivity for the viral reverse transcriptase is a key factor in their favorable safety profile.
The introduction of lamivudine and emtricitabine marked a turning point in HIV treatment. They became cornerstones of combination antiretroviral therapy (cART), often co-formulated with other antiviral agents.[2][15] The development of single-tablet regimens, such as Atripla (efavirenz/tenofovir/emtricitabine) and Truvada (tenofovir/emtricitabine), significantly improved patient adherence and quality of life.[9][15]
Conclusion and Future Directions
The discovery of 1,3-oxathiolane nucleoside analogues is a testament to the power of innovative thinking in medicinal chemistry. The serendipitous replacement of a carbon atom with sulfur in the sugar ring led to a class of drugs that have saved countless lives and transformed HIV from a fatal diagnosis to a manageable chronic condition. The journey from the initial racemic mixture to highly potent and safe enantiopure drugs underscores the importance of stereochemistry in drug design.
While the success of lamivudine and emtricitabine is undeniable, the quest for new antiviral agents continues. Ongoing research focuses on developing novel nucleoside analogues with improved resistance profiles, broader antiviral spectra, and even more favorable safety profiles.[16][17] The legacy of the 1,3-oxathiolane nucleosides will undoubtedly continue to inspire the next generation of antiviral drug discovery.
References
Aher, U. P., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]
Caputo, R., et al. (2006). Asymmetric Synthesis of Optically Active 1,3-Oxathiolane Nucleoside Analogues. Letters in Organic Chemistry, 3(8), 613-615. [Link]
Han, M., et al. (2018). Synthesis of a Novel Class of 1,3-oxathiolane Nucleoside Derivatives of T-705 and Evaluation of Their Anti-influenza A Virus and Anti-HIV Activity. Medicinal Chemistry, 14(6), 595-603. [Link]
Nguyen-Ba, N., et al. (2000). Synthesis of N-1-oxypyrimidine 1,3-dioxolane and 1,3-oxathiolane nucleosides. Chemical Communications, (21), 2135-2136. [Link]
Aher, U. P., et al. (2023). Mechanism of antiviral action of 1,3-oxathiolane nucleosides, 3TC (1) and FTC (2), as chain terminators. ResearchGate. [Link]
Ali, S. M., et al. (2006). Structure-Activity Relationship of Pyrimidine Heterosubstituted Nucleoside Analogues. Nucleosides, Nucleotides and Nucleic Acids, 25(8), 893-906. [Link]
Nguyen-Ba, N., et al. (2000). Synthesis of N-1-oxypyrimidine 1,3-dioxolane and 1,3-oxathiolane nucleosides. Chemical Communications. [Link]
Aher, U. P., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry. [Link]
WebMD. (2025). The History of HIV Treatment: Antiretroviral Therapy and More. [Link]
Belleau, B., et al. (1995). Synthesis of 1,3-oxathiolane derivatives as novel precursors of 2',3'-dideoxy-3'-oxa-4'-thioribonucleosides. Tetrahedron Letters, 36(34), 6149-6152. [Link]
Tebas, P. (2005). No Difference Seen in Resistance Profiles of Emtricitabine and Lamivudine. TheBodyPro. [Link]
Liotta, D. C., & Schinazi, R. F. (2016). Discovery and Development of the Anti-Human Immunodeficiency Virus Drug, Emtricitabine (Emtriva, FTC). ACS Books. [Link]
The Canadian Encyclopedia. (2022). Bernard Belleau. [Link]
Eckenrode, S. (2025). Reverse transcriptase inhibitors. EBSCO. [Link]
Aher, U. P., et al. (2023). Representative modified 1,3-oxathiolane nucleoside analogues. ResearchGate. [Link]
Bio, M. M., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(5), 836-843. [Link]
Belleau, B., et al. (1991). 1,3-oxathiolane nucleoside analogues.
Franchini, S., et al. (2017). Synthesis of 5-Methyl-1,3-oxathiolane-based Nucleoside Analogues as Potential Antiviral Agents. ResearchGate. [Link]
Arts, E. J., & Hazuda, D. J. (2012). The evolution of three decades of antiretroviral therapy: challenges, triumphs and the promise of the future. Nature Reviews Microbiology, 10(6), 427-440. [Link]
Kumar, V., et al. (2026). Synthesis of nucleoside drugs for the treatment of HBV infection: An updated review. European Journal of Medicinal Chemistry. [Link]
Animated HIV Science. (2013). Mechanisms of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). YouTube. [Link]
Nguyen-Ba, N., et al. (2000). Synthesis and antiviral activities of N-9-oxypurine 1,3-dioxolane and 1,3-oxathiolane nucleosides. Bioorganic & Medicinal Chemistry Letters, 10(19), 2223-2226. [Link]
Han, M., et al. (2018). Synthesis of a Novel Class of 1,3-oxathiolane Nucleoside Derivatives of T- 705 and Evaluation of Their Anti-influenza A Virus and Anti-HIV Activity. Medicinal Chemistry, 14(6), 595-603. [Link]
Aher, U. P., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680-2715. [Link]
Technical Guide: Mechanism of Action for Antiviral 1,3-Oxathiolane Nucleoside Analogs
Focus Agents: Lamivudine (3TC) and Emtricitabine (FTC) Executive Summary This technical guide delineates the molecular pharmacology, intracellular pharmacokinetics, and resistance mechanisms of 1,3-oxathiolane nucleoside...
Author: BenchChem Technical Support Team. Date: March 2026
Focus Agents: Lamivudine (3TC) and Emtricitabine (FTC)
Executive Summary
This technical guide delineates the molecular pharmacology, intracellular pharmacokinetics, and resistance mechanisms of 1,3-oxathiolane nucleoside reverse transcriptase inhibitors (NRTIs) . Specifically focusing on Lamivudine (3TC) and its fluorinated derivative Emtricitabine (FTC), this document serves as a reference for understanding how the substitution of the 3' carbon with a sulfur atom (oxathiolane ring) and the utilization of the L-enantiomeric configuration create potent, low-toxicity antiviral agents.
Key Mechanism: 3TC and FTC act as obligate chain terminators. They mimic deoxycytidine triphosphate (dCTP) but lack the 3'-hydroxyl (3'-OH) group required for phosphodiester bond formation, thereby halting viral DNA synthesis by Reverse Transcriptase (RT).[1][2]
Structural Pharmacology & Stereochemistry
The efficacy of this class stems from two critical structural deviations from natural nucleosides:
The 1,3-Oxathiolane Ring: The ribose sugar is replaced by a heterocyclic ring containing a sulfur atom at the 3' position and an oxygen atom at the 1' position. This modification alters the sugar pucker, affecting the binding affinity to host polymerases versus viral RT.
L-Enantiomeric Configuration: Unlike natural DNA nucleosides which exist in the D-configuration, 3TC and FTC are used as negative (-) enantiomers (L-form) .
Selectivity: The L-configuration is poorly recognized by human mitochondrial DNA polymerase
(Pol ), resulting in a significantly lower toxicity profile compared to earlier NRTIs like Zidovudine (AZT) or Stavudine (d4T).
Potency: Despite being the "wrong" enantiomer for host enzymes, HIV-1 Reverse Transcriptase exhibits a unique flexibility that allows it to bind and incorporate these L-nucleosides efficiently.
Chemical Distinction:
Lamivudine (3TC): (-)-
-L-2',3'-dideoxy-3'-thiacytidine.
Emtricitabine (FTC): The 5-fluoro derivative of 3TC. The fluorine atom at position 5 of the cytosine base stabilizes the N-glycosidic bond, extending the intracellular half-life of the active triphosphate.
Intracellular Metabolic Activation
1,3-oxathiolanes are prodrugs. They possess no intrinsic antiviral activity until metabolized by host cellular kinases into their triphosphate anabolites.
The Phosphorylation Cascade
The rate-limiting step is the initial phosphorylation by Deoxycytidine Kinase (dCK) .[3]
Cell Entry: Passive diffusion and Human Equilibrative Nucleoside Transporters (hENT1/hENT2).
First Phosphorylation: Conversion to monophosphate (MP) by dCK.
Second Phosphorylation: Conversion to diphosphate (DP) by dCMP kinase (CMPK).
Third Phosphorylation: Conversion to the active triphosphate (TP) by Nucleoside Diphosphate Kinase (NDPK).
Pathway Visualization:
Figure 1: The intracellular activation pathway. Deoxycytidine Kinase (dCK) is the critical gatekeeper enzyme.
Molecular Mechanism of Inhibition
Once activated, 3TC-TP and FTC-TP compete with the natural substrate deoxycytidine triphosphate (dCTP) for the active site of HIV-1 Reverse Transcriptase.
Step 1: Competitive Binding
The drug binds to the "N" site (nucleotide binding site) of the RT enzyme. The
(inhibitory constant) indicates high affinity for the viral enzyme.
Step 2: Incorporation and Chain Termination
Upon binding, the RT enzyme catalyzes the nucleophilic attack of the primer's 3'-OH on the
-phosphate of the drug.
The Event: The oxathiolane nucleotide is incorporated into the growing viral DNA chain (DNA:RNA hybrid or DNA:DNA duplex).
The Blockade: Because the oxathiolane ring lacks a 3'-hydroxyl group, the resulting DNA chain has no nucleophile to attack the next incoming nucleotide.[2]
Result: Immediate and irreversible termination of viral DNA synthesis.
Resistance Mechanisms: The M184V Mutation
The primary resistance mechanism is a single point mutation at codon 184 of the Reverse Transcriptase gene, where Methionine (M) is replaced by Valine (V) or Isoleucine (I).[4]
Steric Hindrance Model
Wild Type (M184): The Methionine residue is flexible. It accommodates the bulky, unnatural L-configuration of the oxathiolane ring.
Mutant (M184V): Valine has a
-branched side chain that is more rigid and bulky. This creates a steric clash specifically with the L-oxathiolane ring of 3TC/FTC.
Discrimination: The mutant enzyme "tightens" the active site, effectively excluding the drug while still permitting the entry of the natural substrate (dCTP), which has a smaller D-sugar ring.
Clinical Consequence: This mutation confers high-level resistance (>100-fold increase in IC50). However, it also reduces the viral replication capacity (fitness) and induces hypersusceptibility to other NRTIs like Zidovudine (AZT) and Tenofovir (TDF).
Figure 2: Mechanistic basis of M184V resistance via steric hindrance.
Experimental Protocols
To validate the mechanism of action and resistance profile in a laboratory setting, the Primer Extension Assay is the gold standard.
Protocol: Primer Extension Inhibition Assay
This assay visualizes the precise point of DNA chain termination.
Materials:
Enzyme: Recombinant HIV-1 Reverse Transcriptase (Wild Type and M184V mutant).[5]
Template: 30-40 mer RNA or DNA template (mimicking viral genome).
Primer: 18-20 mer DNA primer (complementary to the 3' end of the template).
Result Interpretation: You will see a "ladder." In the presence of 3TC-TP, a distinct band will appear at the position corresponding to the first Cytosine incorporation site, indicating chain termination.
Data Summary: Kinetic Parameters
The following table summarizes the kinetic impact of the M184V mutation on drug efficacy. Note the drastic increase in
(reduced affinity) for the mutant enzyme.
Parameter
3TC-TP (Wild Type RT)
3TC-TP (M184V RT)
Fold Resistance
(Binding Affinity)
~0.2 - 0.5 M
> 20 M
> 40x
(Inc. Rate)
0.3 - 0.5
< 0.05
Reduced
IC50 (Cell Culture)
0.03 - 0.05 M
> 50 M
> 1000x
Selectivity Index
High (vs Pol )
N/A
-
References
FDA Label (Epivir): US Food and Drug Administration. Epivir (lamivudine) Prescribing Information. [Link]
Sarafianos et al. (PNAS): Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with beta-branched amino acids. Proceedings of the National Academy of Sciences, 1999. [Link]
Cammack et al. (Biochemistry): Cellular metabolism of (-) enantiomeric 2'-deoxy-3'-thiacytidine. Biochemical Pharmacology, 1992. [Link]
Das et al. (Journal of Virology): Molecular modeling and biochemical characterization reveal the mechanism of hepatitis B virus polymerase resistance to lamivudine (3TC) and emtricitabine (FTC).[9] Journal of Virology, 2001.[9] [Link][8]
Stereochemical Control of the 1,3-Oxathiolan-5-one Scaffold: A Gateway to Antiviral Nucleosides
The following technical guide details the stereochemistry, synthesis, and biological impact of 2-(hydroxymethyl)-1,3-oxathiolan-5-one , the critical lactone intermediate in the manufacturing of antiretroviral nucleoside...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the stereochemistry, synthesis, and biological impact of 2-(hydroxymethyl)-1,3-oxathiolan-5-one , the critical lactone intermediate in the manufacturing of antiretroviral nucleoside analogues.
[1]
Executive Summary
The heterocycle 2-(hydroxymethyl)-1,3-oxathiolan-5-one represents the chiral "sugar" core of the blockbuster antiretroviral drugs Lamivudine (3TC) and Emtricitabine (FTC) .[1] Unlike natural nucleosides which possess a D-configuration, these agents utilize an L-oxathiolane scaffold.[1] The biological efficacy and safety of these drugs are strictly dictated by the absolute configuration of the oxathiolane ring.
This guide analyzes the stereochemical imperatives of this lactone intermediate, detailing the Dynamic Covalent Kinetic Resolution (DCKR) protocols required to isolate the bioactive (2R)-enantiomer and the downstream impact on viral reverse transcriptase inhibition versus host toxicity.
The Stereochemical Landscape
The 1,3-oxathiolan-5-one ring contains a single chiral center at C2 (the hemiacetal carbon in the ring, attached to the hydroxymethyl side chain). However, this center dictates the stereochemical outcome of the subsequent glycosylation step, which establishes the second chiral center at C5 (the anomeric position).
The configuration at C2 is fixed during the ring-closing synthesis.
Target Configuration:(2R) . This is essential to access the L-nucleoside series (e.g., Lamivudine is (2R, 5S)).
Chiral Centers (Final Nucleoside): C2 and C5.
Cis/Trans Relationship: The nucleobase (at C5) and the hydroxymethyl group (at C2) must be in a cis relationship for optimal biological mimicry of natural nucleosides.
Natural DNA is built from D-deoxyribose.[1] Early assumptions held that L-nucleosides would be biologically inert.[1] However, the (2R, 5S)-1,3-oxathiolane mimics the spatial arrangement of the natural deoxycytidine triphosphate within the viral Reverse Transcriptase (RT) active site but is rejected by host mitochondrial DNA polymerase
, providing a high therapeutic index.
Synthetic Pathways & Stereocontrol
Achieving the (2R)-configuration at the lactone stage is the critical quality attribute (CQA) of the synthesis.
This is the modern, "green" approach utilizing enzymatic catalysis to selectively cyclize one enantiomer from a racemic pool of transient intermediates.
Mechanism:
Reversible Hemithioacetal Formation: An aldehyde (protected glycolaldehyde) reacts with a thioglycolate ester to form a racemic hemithioacetal. This reaction is reversible and rapid (dynamic equilibrium).
Enzymatic Selection: A lipase (e.g., Candida antarctica Lipase B, CAL-B) selectively catalyzes the intramolecular transesterification (lactonization) of the (R)-hemithioacetal.
Le Chatelier's Drive: As the (R)-enantiomer is sequestered into the stable lactone, the equilibrium shifts, converting the (S)-hemithioacetal into the (R)-form for consumption.
Method B: Chiral Auxiliary Resolution (The Menthol Route)
The classical industrial route involves forming the ring using L-menthyl glyoxylate. The bulky menthol group creates diastereomers that can be separated by fractional crystallization.
Limitation: Requires stoichiometric amounts of chiral auxiliary and additional cleavage steps.
Experimental Protocol: Lipase-Catalyzed Synthesis
Objective: Synthesis of (2R)-2-(benzoyloxymethyl)-1,3-oxathiolan-5-one via DCKR.
Note: The hydroxymethyl group is protected as a benzoate to prevent side reactions and improve lipophilicity for the enzyme.
Reagents & Equipment[3][6][7][8][9]
Substrate: Benzoyloxyacetaldehyde (freshly prepared or stabilized dimer).
Solvent: Toluene or DIPE (Diisopropyl ether) – anhydrous.
Additives: 4-Methylmorpholine (0.1 equiv) to catalyze hemithioacetal equilibration.[1]
Apparatus: Orbital shaker or stirred reactor, temperature controlled.
Step-by-Step Methodology
Preparation: In a flame-dried reaction vessel, dissolve benzoyloxyacetaldehyde (10 mmol) in anhydrous Toluene (50 mL).
Addition: Add methyl thioglycolate (10 mmol) and 4-methylmorpholine (1 mmol). Stir for 30 minutes to establish the hemithioacetal equilibrium.
Enzymatic Cyclization: Add immobilized CAL-B (200 mg). Seal the vessel.
Incubation: Agitate at 40°C for 24–48 hours. Monitor conversion via HPLC (Chiralpak AD-H column) or 1H-NMR.[1]
Checkpoint: The lactone signal (doublet of doublets for ring protons) should appear; the aldehyde peak should disappear.
Workup: Filter off the immobilized enzyme (can be recycled). Wash the enzyme beads with fresh toluene.
Purification: Concentrate the filtrate under reduced pressure. The residue is purified via flash chromatography (Hexanes/EtOAc) or recrystallization to yield the (2R)-lactone.
Validation: Measure Optical Rotation
and enantiomeric excess (ee). Target: >95% ee.
Impact on Biological Activity
The stereochemistry established in the lactone dictates the pharmacological profile of the final drug.
Feature
(-)-Enantiomer (Drug)
(+)-Enantiomer (Impurity)
Configuration
(2R, 5S)
(2S, 5R)
Target
HIV-1 RT, HBV Polymerase
Mitochondrial DNA Pol
Mechanism
Chain termination (pseudo-substrate)
Competitive inhibition (host toxicity)
Phosphorylation
Efficiently converted to Triphosphate
Poor substrate for cellular kinases
Toxicity
Low (High Therapeutic Index)
High (Neuropathy, Pancreatitis risk)
Mechanistic Divergence[1]
Intracellular Activation: The (2R,5S) isomer is recognized by deoxycytidine kinase (dCK) . The stereochemistry at C2 allows the molecule to fit into the kinase active site, mimicking the natural D-deoxycytidine despite the L-configuration of the ring. The (+)-isomer is a poor substrate, leading to lower active drug levels.
Polymerase Selectivity: The triphosphate of the (-)-enantiomer binds to the viral RT with high affinity. The sulfur atom in the 3'-position (relative to ribose) alters the sugar pucker, positioning the triphosphate for incorporation but preventing the next nucleotide from binding (chain termination). Host polymerases (Pol
, , ) reject this distorted geometry, but mitochondrial Pol is less selective, making the removal of the (+)-enantiomer critical to prevent mitochondrial toxicity.
This diagram illustrates how the lipase drives the racemic mixture toward the single bioactive (2R)-lactone.
Caption: The DCKR process utilizes a base to equilibrate hemithioacetal enantiomers, while CAL-B selectively cyclizes the (R)-isomer, driving the yield >50%.
Diagram 2: Stereochemical Impact on Pharmacology
This diagram maps the divergence in biological fate between the (2R) and (2S) derived nucleosides.
Caption: The (2R)-pathway leads to effective viral inhibition.[1] The (2S)-pathway (from impure lactone) leads to poor activation and potential mitochondrial toxicity.[1]
References
Zhang, Y., et al. (2014).[4][7] "Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives through Dynamic Covalent Kinetic Resolution." Tetrahedron, 70(25), 3826–3831. Link
Ramström, O., et al. (2002). "Lipase-Catalyzed Dynamic Kinetic Resolution of 1,3-Oxathiolan-5-ones." Journal of Organic Chemistry. Link
Liotta, D. C., et al. (1993). "The Synthesis and Biological Activity of 1,3-Oxathiolane Nucleosides." Nucleosides & Nucleotides. Link
Coates, J. A., et al. (1992). "(-)-2'-Deoxy-3'-thiacytidine is a potent, highly selective inhibitor of human immunodeficiency virus type 1 and type 2 replication in vitro."[1] Antimicrobial Agents and Chemotherapy, 36(1), 202–205. Link
Feng, J. Y., et al. (2004). "Mechanistic Studies on the Impact of Stereochemistry on the Anti-HBV Activity of Lamivudine." Journal of Biological Chemistry. Link
Comprehensive Application Note: Synthesis and Optimization of 2-(Hydroxymethyl)-1,3-oxathiolan-5-one
Executive Summary & Scientific Rationale The 1,3-oxathiolane heterocyclic core is a privileged scaffold in medicinal chemistry, serving as the foundational structural motif for nucleoside reverse transcriptase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The 1,3-oxathiolane heterocyclic core is a privileged scaffold in medicinal chemistry, serving as the foundational structural motif for nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine (FTC)[1][2]. The synthesis of the key intermediate, 2-(hydroxymethyl)-1,3-oxathiolan-5-one , requires precise control over both chemoselectivity and stereochemistry.
From an experimental standpoint, the free hydroxyl group of the target compound must be protected—typically as a benzoate or butyrate ester—prior to the ring-forming condensation[2][3]. If left unprotected, the primary alcohol can participate in competitive side reactions, such as undesired acetalization or polymerization, during the critical lactonization step. This application note details both the classical racemic synthesis and the state-of-the-art enzymatic Dynamic Covalent Kinetic Resolution (DCKR) protocol, providing the mechanistic causality required to optimize yield and enantiomeric excess (ee).
Retrosynthetic Analysis & Mechanistic Causality
The 1,3-oxathiolan-5-one ring is constructed via a (3+2) condensation strategy. The reaction between an oxygen-containing substrate (e.g., benzoyloxyacetaldehyde) and a sulfur source (e.g., mercaptoacetic acid or methyl 2-sulfanylacetate) initially forms a transient hemithioacetal[2].
Classical Approach : Under acidic reflux conditions, the hemithioacetal undergoes intramolecular lactonization to yield a racemic mixture of the 1,3-oxathiolan-5-one[3].
DCKR Approach : The hemithioacetal intermediate exists in a dynamic equilibrium. By introducing a stereoselective lipase, such as Candida antarctica lipase B (CAL-B), one enantiomer of the hemithioacetal is preferentially cyclized into the lactone[1][4]. Because the unreacted hemithioacetal enantiomer continuously re-equilibrates in the reaction mixture, the theoretical yield of the desired stereoisomer exceeds the 50% limit of classical kinetic resolution, often achieving >80% yield with excellent enantiopurity[1].
Experimental Protocols: A Self-Validating Workflow
Note: To ensure a self-validating system, all reactions must be monitored via TLC (for conversion) and chiral HPLC (for stereochemical purity).
Step 1: Preparation of the Protected Aldehyde Precursor
Objective : Generate benzoyloxyacetaldehyde to prevent hydroxyl interference during cyclization.
Dissolve 1,2-dihydroxypropyl benzoate (1.0 equiv) in a biphasic mixture of dichloromethane (DCM) and water (1:1 v/v).
Add sodium periodate (NaIO₄, 1.2 equiv) portion-wise at 0 °C under vigorous stirring. Causality: Periodate selectively cleaves the vicinal diol to yield the corresponding aldehyde without over-oxidizing the substrate.
Allow the reaction to warm to room temperature and stir for 6 hours.
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude benzoyloxyacetaldehyde. Crucial: Use immediately in the next step to prevent spontaneous polymerization of the aldehyde.
Step 2: Synthesis of the 1,3-Oxathiolan-5-one Core
Dissolve benzoyloxyacetaldehyde (1.0 equiv) and mercaptoacetic acid (1.1 equiv) in anhydrous toluene.
Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 equiv).
Reflux the mixture for 12–18 hours using a Dean-Stark apparatus. Causality: Continuous azeotropic removal of the water byproduct drives the thermodynamic equilibrium toward complete lactonization.
Cool to room temperature, neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography to isolate racemic 2-(benzoyloxymethyl)-1,3-oxathiolan-5-one.
Method B: Asymmetric Synthesis via CAL-B Catalyzed DCKR [1][4]
In a dry reaction vial, combine benzoyloxyacetaldehyde (1.0 equiv) and methyl 2-sulfanylacetate (1.2 equiv) in anhydrous diisopropyl ether (DIPE).
Add Candida antarctica lipase B (CAL-B, immobilized, 50 mg/mmol substrate) and molecular sieves (4Å). Causality: Molecular sieves sequester the generated methanol, preventing the reverse ring-opening reaction.
Stir the suspension gently at 25 °C for 48–96 hours. Causality: The extended reaction time is critical; it allows the dynamic hemithioacetal equilibrium to continuously feed the stereoselective enzymatic lactonization.
Filter the enzyme and molecular sieves, concentrate the filtrate, and purify to obtain enantioenriched 2-(benzoyloxymethyl)-1,3-oxathiolan-5-one.
Step 3: Deprotection to the Target Compound
Dissolve the protected oxathiolane in anhydrous methanol.
Add a catalytic amount of sodium methoxide (NaOMe, 0.1 equiv) at 0 °C.
Stir for 2 hours, quench with Amberlite IR-120 (H⁺ form) resin to prevent base-catalyzed epimerization at the C2 position, filter, and concentrate to yield the free 2-(hydroxymethyl)-1,3-oxathiolan-5-one .
Quantitative Data: DCKR Optimization Parameters
The efficiency of the enzymatic DCKR is highly dependent on the choice of biocatalyst, solvent, and temperature. Table 1 summarizes the optimization landscape for the lactonization step[1][2].
Biocatalyst
Solvent
Temperature (°C)
Time (h)
Yield (%)
Enantiomeric Excess (ee %)
CAL-B (Immobilized)
Toluene
25
72
68
82
CAL-B (Immobilized)
DIPE
25
96
85
92
Subtilisin Carlsberg
THF
25
48
45
55
Subtilisin Carlsberg (Surfactant-treated)
Isooctane
-18
72
87
85
Table 1: Influence of reaction parameters on the dynamic covalent kinetic resolution of 1,3-oxathiolan-5-ones.
Mechanistic Pathway Visualization
Synthesis of 2-(hydroxymethyl)-1,3-oxathiolan-5-one via classical and enzymatic DCKR pathways.
References
Title : Synthesis of New 2,5-Substituted 1,3-Oxathiolanes. Intermediates in Nucleoside Chemistry
Source : Synthesis 1991; 1991(11): 1046-1048
URL : [Link]
Title : Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution
Source : Chemical Communications 2013, 49, 10376-10378
URL : [Link]
Title : Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives through Dynamic Covalent Kinetic Resolution
Source : Tetrahedron 2014, 70, 3826-3831
URL : [Link]
application of 2-(hydroxymethyl)-1,3-oxathiolan-5-one in nucleoside synthesis
Application Note: Strategic Utilization of 2-(Hydroxymethyl)-1,3-oxathiolan-5-one in Antiviral Nucleoside Synthesis Executive Summary The heterocycle 2-(hydroxymethyl)-1,3-oxathiolan-5-one serves as the critical chiral s...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 2-(Hydroxymethyl)-1,3-oxathiolan-5-one in Antiviral Nucleoside Synthesis
Executive Summary
The heterocycle 2-(hydroxymethyl)-1,3-oxathiolan-5-one serves as the critical chiral scaffold for the synthesis of 1,3-oxathiolane nucleoside reverse transcriptase inhibitors (NRTIs), specifically Lamivudine (3TC) and Emtricitabine (FTC) .[1] Unlike traditional ribose-based nucleosides, these therapeutics feature a modified sugar ring where the 3'-carbon is replaced by sulfur and the ring oxygen is retained, imparting resistance to enzymatic degradation and high selectivity for viral DNA polymerases.
This guide details the high-efficiency application of the 5-one lactone intermediate.[1] It covers the cyclocondensation protocol , enzymatic dynamic kinetic resolution (DKR) for enantiopurity, and the reductive activation required for Vorbrüggen glycosylation.
Mechanism & Retrosynthetic Logic[1]
The utility of the 1,3-oxathiolan-5-one scaffold lies in its ability to serve as a "masked" glycosyl donor.[1] The 5-one (lactone) oxidation state is stable for storage and resolution, whereas the 5-ol (lactol) is chemically labile and ready for activation.
Key Mechanistic Advantages:
Sulfur Induction: The sulfur atom at position 3 acts as an electron donor, stabilizing the oxocarbenium ion intermediate during glycosylation, which directs stereoselectivity (anomeric effect).
Lactone Versatility: The 5-one functionality allows for facile resolution via lipase-catalyzed hydrolysis or transesterification before the expensive nucleobase is attached.[1]
Pathway Visualization: From Precursors to Lamivudine
Figure 1: Critical path workflow for converting acyclic precursors into bioactive nucleosides via the 5-one scaffold.[1][2]
Experimental Protocols
Protocol A: Synthesis of the 2-(Hydroxymethyl)-1,3-oxathiolan-5-one Scaffold
Target: Construction of the oxathiolane ring via acid-catalyzed condensation.[1]
Setup: Equip a 1L round-bottom flask with a Dean-Stark trap and reflux condenser. Charge with Glycolaldehyde dimer (60.0 g, 0.50 mol) and Toluene (500 mL).
Cyclization: Heat to reflux (110°C). Monitor water collection in the Dean-Stark trap. The reaction is complete when theoretical water (~18 mL) is collected (approx. 3-4 hours).
Workup: Cool to room temperature. Wash the organic phase with sat. NaHCO₃ (2 x 200 mL) to remove unreacted acid. Wash with brine (200 mL).
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
Result: The crude product is obtained as a pale yellow oil (Racemic 2-(hydroxymethyl)-1,3-oxathiolan-5-one).[1]
Note: The free hydroxyl group is unstable; immediate protection (Protocol B) is recommended.
Target: Isolating the (R)-enantiomer necessary for bioactive (-)-Lamivudine.[1]
Rationale: Chemical resolution (e.g., menthyl esters) is stoichiometric and wasteful (max 50% yield). Enzymatic DKR uses a lipase to continuously acylate one enantiomer while the other racemizes in situ, theoretically allowing 100% yield of the desired chiral ester.
Dissolve the racemic lactone (10 g) in Toluene (100 mL).
Add Vinyl Benzoate (1.5 eq) and CAL-B (500 mg).
Stir at 40°C for 24-48 hours.
Mechanism: The lipase selectively benzoylates the (2R)-enantiomer. The unreacted (2S)-enantiomer spontaneously racemizes via ring opening/closing (hemithioacetal equilibrium) under these conditions, eventually converting the entire bulk to the (2R)-benzoate.
Purification: Filter off the enzyme. Concentrate the filtrate. Recrystallize from Hexane/EtOAc to obtain (2R)-2-(benzoyloxymethyl)-1,3-oxathiolan-5-one .[1]
The 5-one is a lactone and cannot be directly coupled to a base. It must be reduced to the lactol (acetate) to generate the oxocarbenium donor.
Data Table: Optimization of Glycosylation Conditions
Parameter
Condition A (Standard)
Condition B (Optimized)
Impact on Yield/Selectivity
Activator
SnCl₄
TMSOTf / TiCl₄
SnCl₄ is toxic and difficult to remove; TMSOTf offers cleaner workup.[1]
Donor Group
5-Acetoxy
5-Chloro
5-Chloro is more reactive but less stable; Acetoxy is preferred for scale-up.[1]
Temperature
25°C
-78°C to -20°C
Lower temperatures favor the kinetic β-anomer (desired for 3TC).[1]
Silylating Agent
HMDS + TMSCl
BSA (N,O-bis(trimethylsilyl)acetamide)
BSA provides faster, homogeneous silylation of Cytosine.
Coupling Protocol:
Reduction: Dissolve (2R)-2-(benzoyloxymethyl)-1,3-oxathiolan-5-one in THF. Cool to -78°C. Add DIBAL-H (1.1 eq) dropwise.[1] Stir 1h. Quench with Methanol. Isolate the 5-hydroxy (lactol) intermediate.
Activation: React the lactol with Acetic Anhydride/Pyridine to form the 5-acetoxy derivative.
Silylation of Base: Suspend Cytosine in HMDS (hexamethyldisilazane) with catalytic ammonium sulfate. Reflux until clear (silylated cytosine). Evaporate excess HMDS.
Glycosylation:
Dissolve 5-acetoxy donor and silylated cytosine in dry Dichloromethane (DCM).[1]
Cool to 0°C. Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 eq) dropwise.
Stir for 2-4 hours. The Lewis acid promotes the departure of the acetate, forming the oxathiolanyl cation, which is attacked by the N1 of cytosine.
Deprotection: Treat the resulting intermediate with methanolic ammonia to remove the benzoyl group, yielding Lamivudine .
Quality Control & Troubleshooting
Sulfur Oxidation State:
Issue: The sulfur atom is prone to oxidation to sulfoxide (S=O) during workup if peroxides are present in solvents (e.g., ethers).
Detection: HPLC or LC-MS will show a peak with M+16 mass.[1]
Prevention:[1] Use peroxide-free THF and antioxidants (BHT) during extraction.[1]
Anomeric Ratio (α/β):
Lamivudine is the cis-enantiomer (β-L-configuration).[1]
Diagnostic: 1H NMR coupling constants between H-5 and H-4 differ for cis/trans isomers.[1]
Correction: If the trans-isomer is dominant, recrystallization from ethanol often enriches the cis-isomer due to solubility differences.[1]
References
Liotta, D. C., et al. (1991). "A General Synthesis of 1,3-Oxathiolane Nucleosides." Journal of Organic Chemistry. Link
Belleau, B., et al. (1993). "Oxathiolane Nucleoside Analogues." U.S. Patent 5,204,466. Link
Zhang, W., et al. (2014).[3] "Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution." Chemistry – A European Journal. Link
Glaxo Group Ltd. (2009). "Process for the preparation of substituted 1,3-oxathiolanes." World Intellectual Property Organization (WO/2009/069011). Link
Gao, L., et al. (2002). "The Chemical Resolution of Racemic cis-2-Hydroxymethyl-5-(cytosine-1'-yl)-1,3-oxathiolane (BCH-189)." Synthetic Communications. Link
Application Note: High-Precision Enzymatic Synthesis of 1,3-Oxathiolan-5-one Derivatives via Dynamic Covalent Kinetic Resolution (DCKR)
Executive Summary The 1,3-oxathiolan-5-one scaffold is a critical structural motif in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs), including Lamivudine (3TC) and Emtricitabine . Traditional chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,3-oxathiolan-5-one scaffold is a critical structural motif in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs), including Lamivudine (3TC) and Emtricitabine . Traditional chemical synthesis of these heterocycles often results in racemic mixtures requiring tedious resolution steps, limiting yield to a theoretical maximum of 50%.
This Application Note details a Dynamic Covalent Kinetic Resolution (DCKR) protocol utilizing Candida antarctica Lipase B (CAL-B). This method couples the reversible (dynamic) formation of hemithioacetals with an irreversible, enantioselective enzymatic intramolecular cyclization. This approach allows for the synthesis of optically active 1,3-oxathiolan-5-ones with yields exceeding 50% and high enantiomeric excess (ee), serving as a direct, green route to chiral nucleoside precursors.[1]
Scientific Principles & Mechanism[2][3][4][5]
The Challenge: Chirality in Oxathiolanes
The biological activity of oxathiolane nucleosides is strictly governed by their stereochemistry. The 1,3-oxathiolan-5-one ring contains a chiral center at the C2 position. Chemical condensation of aldehydes with thioglycolic acid typically yields a racemate.
The Solution: Dynamic Covalent Kinetic Resolution (DCKR)
This protocol exploits two simultaneous reactions:
Dynamic Equilibrium (Chemical): An aldehyde reacts with methyl thioglycolate (methyl 2-sulfanylacetate) to form a hemithioacetal. This reaction is reversible and typically base-catalyzed. The
and enantiomers of the hemithioacetal interconvert rapidly.
Kinetic Resolution (Enzymatic): CAL-B selectively recognizes one enantiomer of the hemithioacetal (typically the
-isomer, leading to the -lactone depending on CIP priority) and catalyzes the intramolecular transesterification (lactonization).
Because the hemithioacetal equilibration is faster than the enzymatic step (
), the "slow" reacting enantiomer is continuously converted into the "fast" reacting enantiomer, allowing for a theoretical 100% yield of the chiral product.
Mechanistic Workflow
Figure 1: Mechanistic pathway of the CAL-B catalyzed DCKR. The rapid equilibration of hemithioacetals feeds the selective enzymatic cyclization.
Experimental Protocol
Materials & Equipment
Enzyme: Candida antarctica Lipase B (CAL-B), immobilized on acrylic resin (e.g., Novozym 435 or equivalent).
Note: Free lipase is generally unstable in organic solvents; immobilization is mandatory.
Substrates:
Aldehyde of choice (e.g., Benzaldehyde, Glyoxylic acid derivatives).
Methyl 2-sulfanylacetate (Methyl thioglycolate).
Solvent: Toluene (Anhydrous).
Why? Hydrophobic solvents preserve the "open" active lid conformation of lipases.
Filter the reaction mixture to remove the immobilized enzyme and molecular sieves.
Sustainability Note: The immobilized enzyme can often be washed with toluene and reused 3-5 times.
Concentrate the filtrate under reduced pressure.
Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Critical Optimization Parameters
To ensure reproducibility and "Self-Validating" results, the following parameters must be controlled:
Parameter
Recommendation
Scientific Rationale
Solvent Selection
Toluene or TBME
Hydrophobic solvents () prevent stripping of the essential water layer surrounding the enzyme, maintaining catalytic activity. Hydrophilic solvents (THF, DMF) deactivate CAL-B.
Water Activity ()
Low (<0.1)
The reaction releases methanol. Excess water promotes hydrolysis (reverse reaction). Molecular sieves are crucial to drive the condensation.
Base Additive
4-Methylmorpholine
Stronger bases (e.g., TEA) may cause chemical background racemization of the product or denature the enzyme. 4-MM provides the optimal balance for hemithioacetal dynamics.
Temperature
25°C - 45°C
Higher temperatures increase reaction rate but may decrease enantioselectivity (-value). 40°C is the standard compromise for CAL-B.
Case Study: Synthesis of 2-Phenyl-1,3-oxathiolan-5-one
Objective: Synthesize the 2-phenyl derivative using Benzaldehyde as the substrate.
Data Summary:
Entry
Enzyme
Solvent
Time (h)
Yield (%)
ee (%)
1
None
Toluene
48
<5
N/A
2
CAL-B
THF
48
12
45
3
CAL-B
Toluene
24
65
82
4
CAL-B + 4-MM
Toluene
24
92
94
Interpretation: Entry 1 confirms the reaction does not proceed spontaneously to the lactone without catalysis. Entry 2 shows enzyme deactivation in polar solvents. Entry 4 demonstrates the synergy between the base (accelerating hemithioacetal formation) and the enzyme (selective cyclization), achieving high yield and optical purity.
References
Zhang, Y., Schaufelberger, F., Sakulsombat, M., Liu, C., & Ramström, O. (2014).[1] Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives through Dynamic Covalent Kinetic Resolution. Tetrahedron, 70(25), 3826–3831.
Hu, L., Ren, Y., & Ramström, O. (2015).[4] Chirality Control in Enzyme-Catalyzed Dynamic Kinetic Resolution of 1,3-Oxathiolanes. The Journal of Organic Chemistry, 80(18), 9192–9199.
Knežević, A., Vinković, V., Maraković, N., & Šinko, G. (2014). Enzyme-Catalyzed Cascade Synthesis of Hydroxyiminoacetamides. ChemCatChem, 6(10), 2866-2871.
Gandolfi, R., Gualandi, A., & Cozzi, P. G. (2011). Dynamic Kinetic Resolution of Hemithioacetals. Chemical Communications, 47, 10076-10078.
Püllmann, P., & Weigand, W. (2023). Direct Access to 1,3-Oxathiolan-5-ones through (3+2)-Cycloaddition of Thioketones and Acetylenedicarboxylic Acid. ChemistryOpen, 12(9), e202300109.
Advanced Protocol: Large-Scale Stereoselective Synthesis of Lamivudine via 1,3-Oxathiolane Glycosylation
[1][2] Executive Summary & Strategic Overview The synthesis of Lamivudine (3TC), a cornerstone Nucleoside Reverse Transcriptase Inhibitor (NRTI), hinges on the efficient construction of its 1,3-oxathiolane core and the s...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Strategic Overview
The synthesis of Lamivudine (3TC), a cornerstone Nucleoside Reverse Transcriptase Inhibitor (NRTI), hinges on the efficient construction of its 1,3-oxathiolane core and the subsequent stereoselective glycosylation with cytosine. While early routes utilized acyclic precursors, the 1,3-oxathiolane intermediate route (specifically via Vorbrüggen glycosylation) remains the industry standard for scalability.
The primary challenge in this synthesis is stereochemical control. Lamivudine is the (-)-[2R,5S] enantiomer of the cis-diastereomer.[1] The glycosylation of 1,3-oxathiolanes typically yields a racemic mixture of cis and trans isomers.[2] Therefore, a robust protocol must integrate high-yield coupling with rigorous stereochemical resolution .
This guide details a "Supply-Centered" approach optimized for large-scale production, utilizing Zirconium(IV) Chloride (ZrCl₄) as a cost-effective, mild Lewis acid catalyst for glycosylation, followed by a Salicylate-based purification strategy to isolate the active pharmaceutical ingredient (API).
Critical Chemistry: The Glycosylation Mechanism
The pivotal step is the N-glycosylation of silylated cytosine with a 1,3-oxathiolane acetate donor.[3][4] Understanding the mechanism is vital for troubleshooting yield and selectivity issues.
Mechanistic Pathway
Activation: The Lewis Acid (ZrCl₄ or TMSOTf) coordinates with the C5-acetoxy group of the 1,3-oxathiolane intermediate.
Oxonium Ion Formation: The acetate leaves, generating a planar, electrophilic oxathiolane oxonium ion. This intermediate destroys the stereochemistry at C5.
Nucleophilic Attack: The silylated cytosine attacks the oxonium ion. Due to the steric bulk of the C2-substituent (e.g., benzoyloxymethyl), the attack is favored from the face opposite the substituent, favoring the cis-isomer (1,3-induction). However, the selectivity is rarely perfect, necessitating downstream resolution.[1]
Mechanism Diagram
Caption: Mechanistic flow of the Vorbrüggen glycosylation demonstrating the critical oxonium ion intermediate.
Experimental Protocols
Protocol A: Preparation of Reagents (Silylation)
Context: Cytosine is non-nucleophilic in its native form. It must be silylated to generate the active nucleophile.
Reagents:
Cytosine (1.0 equiv)
Hexamethyldisilazane (HMDS) (3.0 equiv)
Ammonium Sulfate (cat. 0.05 equiv) or TMSCl (cat.)
Solvent: Anhydrous Toluene or Acetonitrile
Procedure:
Charge the reactor with Cytosine and Ammonium Sulfate.
Add HMDS and Toluene.
Heat to reflux (110°C) under inert atmosphere (N₂) for 4–6 hours.
Checkpoint: The suspension must turn into a clear, homogeneous solution , indicating complete silylation (formation of bis-TMS-cytosine).
Distill off excess HMDS and solvent under reduced pressure to obtain the silylated base as a viscous oil or semi-solid.
Re-dissolve in anhydrous Dichloromethane (DCM) for the coupling step.
Protocol B: ZrCl₄-Mediated Glycosylation (The Coupling)
Context: This protocol uses ZrCl₄, which offers a balance of high yield and improved stereoselectivity compared to traditional TiCl₄ or TMSOTf methods.
Dissolve the 1,3-oxathiolane intermediate in anhydrous DCM (10 volumes).
Add the solution of Bis-TMS-Cytosine to the reactor.
Critical Step: Cool the mixture to 0°C – 5°C.
Add ZrCl₄ solid in portions (or as a slurry) maintaining internal temperature < 10°C.
Note: Exothermic reaction.
Allow the reaction to warm to room temperature (20–25°C) and stir for 6–12 hours.
Monitoring: HPLC should show < 2% unreacted oxathiolane.
Quench: Slowly pour the reaction mixture into a saturated NaHCO₃ solution (caution: gas evolution).
Separate the organic layer and wash with water.[5]
Dry over Na₂SO₄ and concentrate to yield the crude protected nucleoside (mixture of cis/trans).
Protocol C: Resolution and Isolation (Salicylate Method)
Context: The crude coupling product is a mixture. The Salicylate salt formation is a robust industrial method to selectively crystallize the desired cis-isomer and upgrade purity.
Procedure:
Dissolve the crude residue (containing cis/trans isomers) in Methanol or Ethanol.
Crystallization: The Lamivudine-Salicylate complex (or intermediate salicylate) crystallizes out, leaving the bulk of the trans-isomer and impurities in the mother liquor.
Filter the solid and wash with cold alcohol.
Free Base Release: Suspend the salt in water/organic solvent mix and adjust pH to 7.5–8.0 with Triethylamine or Ammonia to release the free base.
Final Purification: Recrystallize from Ethanol/Water to achieve >99.5% purity.
Data & Process Parameters
Table 1: Comparative Lewis Acid Performance
Data aggregated from industrial optimization studies.
Use Rochelle's salt (Potassium Sodium Tartrate) wash.
Process Workflow Diagram
Caption: End-to-end process flow from raw materials to purified API using the Salicylate resolution method.
Safety & Scale-up Considerations
Zirconium Chloride Handling: ZrCl₄ is hygroscopic and hydrolyzes to release HCl fumes. It must be handled in a dry room or glove box for pilot scales. On a manufacturing scale, use solids handling systems under N₂.
Exotherm Control: The addition of Lewis Acid to the oxathiolane/base mixture is exothermic. Efficient cooling jackets are required.
Solvent Selection: DCM is standard for selectivity but environmentally regulated. For green chemistry initiatives, Toluene or MeTHF can be evaluated, though selectivity may vary.
Enantiomeric Control: If the starting 1,3-oxathiolane is racemic, the Salicylate method resolves the cis/trans issue but requires a chiral resolution step (e.g., enzymatic resolution with Cytidine Deaminase or use of L-Menthyl Glyoxylate upstream) to isolate the (-)-enantiomer.
Note: The most efficient industrial routes now use L-Menthyl Glyoxylate as a starting material to induce "Crystallization Induced Dynamic Resolution" (CIDR) early in the chain, ensuring the oxathiolane intermediate is already optically active.
References
Liotta, D. C., et al. (1991). Method of preparing 1,3-oxathiolane nucleosides.[6][7][3][8][9][10] U.S. Patent 5,047,407.[1] Link
Aher, U. P., et al. (2020).[8][11][12] Large-Scale Stereoselective Synthesis of 1,3-Oxathiolane Nucleoside, Lamivudine, via ZrCl4-Mediated N-Glycosylation.[6][7][8][9] Organic Process Research & Development.[6][8][9][11][12]
Goodyear, M. D., et al. (2005).[10][11] Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution. Tetrahedron Letters.[11]
Roy, B. N., et al. (2009). A Novel Method for Large-Scale Synthesis of Lamivudine through Cocrystal Formation.[7][13] Organic Process Research & Development.[6][8][9][11][12]
Analytical Methods for the Quantification of 2-(hydroxymethyl)-1,3-oxathiolan-5-one
This Application Note and Protocol guide details the analytical quantification of 2-(hydroxymethyl)-1,3-oxathiolan-5-one , a critical chiral intermediate (often referred to as the "Oxathiolanone Lactone") used in the syn...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the analytical quantification of 2-(hydroxymethyl)-1,3-oxathiolan-5-one , a critical chiral intermediate (often referred to as the "Oxathiolanone Lactone") used in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine (FTC) .
[1][2]
Introduction & Compound Profile
2-(hydroxymethyl)-1,3-oxathiolan-5-one is a heterocyclic lactone serving as the scaffold for the oxathiolane ring in antiretroviral drugs.[1] Its analysis is challenging due to:
Lack of Chromophore: Unlike the final drug products (which contain cytosine/fluorocytosine), this intermediate lacks a conjugated
-system, necessitating low-UV detection (<215 nm) or universal detectors (RI/ELSD).
Hydrolytic Instability: The lactone ring is susceptible to hydrolysis in aqueous acidic/basic conditions, favoring Normal Phase (NP) or non-aqueous Reversed Phase (RP) methods.
Chirality: The compound possesses a chiral center at C2 (and potentially C5 if substituted, though C5 is the carbonyl here). Enantiomeric purity is paramount for the stereoselective synthesis of the bioactive (2R,5S)-enantiomer.
Solubility: Soluble in THF, Acetonitrile, Ethyl Acetate; sparingly soluble in Hexane; hydrolyzes in water.
Analytical Strategy & Workflow
The quantification strategy employs a two-tiered approach:
Normal Phase Chiral HPLC: The primary method for Assay and Enantiomeric Excess (ee) determination. This method minimizes hydrolysis risk by excluding water.
Reversed Phase (RP-HPLC): A secondary method for identifying polar impurities, utilizing a neutral pH buffer to maintain stability during the run.
Figure 1: Analytical workflow for the characterization of oxathiolanone intermediate.
Protocol A: Normal Phase Chiral HPLC (Gold Standard)
This method is preferred because the non-aqueous mobile phase preserves the lactone structure and allows for simultaneous determination of chemical purity and enantiomeric excess.
Chromatographic Conditions
Parameter
Condition
Column
Daicel Chiralpak AD-H or Chiralcel OJ-H (250 x 4.6 mm, 5 µm)
UV at 210 nm (or Refractive Index for higher sensitivity)
Injection Vol
10 µL
Run Time
20–30 minutes
Technical Rationale:
DEA Additive: A trace amount of basic modifier (Diethylamine) prevents peak tailing caused by the interaction of the hydroxyl group with silanol sites, but must be kept low to avoid ring opening.
Wavelength (210 nm): The carbonyl (C=O) and sulfur atom provide sufficient absorption at this wavelength. 254 nm is ineffective for this intermediate.
Critical Note: Avoid acidic mobile phases (e.g., 0.1% TFA) as they accelerate lactone hydrolysis. Ammonium acetate at near-neutral pH provides optimal stability during the run.[1]
Method Validation Parameters
To ensure trustworthiness (Part 2: E-E-A-T), the method must be validated according to ICH Q2(R1) guidelines.
Linearity & Range
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).
Tip: If UV sensitivity is insufficient, use an Evaporative Light Scattering Detector (ELSD).
Robustness (Stability Solution)
Experiment: Inject a standard solution immediately (T=0) and after 12 hours in the autosampler.
Check: Monitor for the appearance of hydrolysis products (ring-opened acid). If degradation > 2% occurs, samples must be prepared freshly or stored at 4°C.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Sensitivity
Incorrect wavelength.
Ensure UV is set to 205–210 nm. Ensure mobile phase solvents are "HPLC Grade" with high UV cutoff.
Switch to Normal Phase (Method A) or ensure RP buffer is pH 6.0–7.0.
Broad Peaks
Column overload or interaction.
Reduce injection volume to 5 µL. Add 0.1% DEA to NP mobile phase.
Ghost Peaks
Contaminated IPA/Hexane.
Use high-purity solvents; run a blank gradient.[1]
References
Zhang, Y., et al. (2014).[7] "Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution." Tetrahedron, 70, 3826–3831.[7] Link
Liotta, D. C., et al. (2002). "The Chemical Resolution of Racemic cis-2-hydroxymethyl-5-(cytosine-1′-yl)-1,3-oxathiolane (BCH-189)." Synthetic Communications, 32(15), 2355–2359. Link
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link
Vertex Pharmaceuticals. (2020). "Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation." Organic Process Research & Development, 24(5). Link
Technical Support Center: Purification of 2-(Hydroxymethyl)-1,3-oxathiolan-5-one Isomers
Welcome to the technical support center for the purification of 2-(hydroxymethyl)-1,3-oxathiolan-5-one isomers. This guide is designed for researchers, scientists, and drug development professionals actively working with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 2-(hydroxymethyl)-1,3-oxathiolan-5-one isomers. This guide is designed for researchers, scientists, and drug development professionals actively working with this key chiral intermediate, which is fundamental in the synthesis of vital antiretroviral agents such as Lamivudine and Emtricitabine.[1][2][3][4]
The separation of the cis and trans isomers, and further resolution of the cis-enantiomers, is a critical, yet often challenging, step in ensuring the stereochemical purity of the final active pharmaceutical ingredient (API). This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification.
Section 1: Chiral Chromatography (HPLC & Flash) - The Workhorse of Enantioseparation
Chiral chromatography is a powerful technique for both analytical and preparative-scale separation of enantiomers.[5][6] The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[7]
Q1: How do I select the appropriate Chiral Stationary Phase (CSP) for separating 2-(hydroxymethyl)-1,3-oxathiolan-5-one enantiomers?
A1: There is no universal CSP for all chiral compounds; however, polysaccharide-based CSPs are the most common and successful starting point for a wide range of molecules.[5][8]
Expertise & Experience: For oxathiolane derivatives, columns based on amylose or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD or Chiralcel® OD series) are highly effective.[9][10] The selection process should be empirical. It is highly recommended to perform a column screening study with a small number of representative CSPs under both normal phase and reversed-phase conditions.
Trustworthiness: A systematic screening protocol ensures you identify the optimal stationary phase and mobile phase combination, saving significant time and resources in the long run.
Q2: What are the typical starting conditions for method development?
A2: The choice between normal-phase (NP) and reversed-phase (RP) chromatography is critical. NP often provides better selectivity for chiral separations, while RP is compatible with aqueous samples and mass spectrometry (MS) detection.[11]
Parameter
Normal Phase (NP)
Reversed-Phase (RP)
Typical CSPs
Amylose or Cellulose-based (e.g., Chiralpak AD, Chiralcel OD)
Acetonitrile/Water or Methanol/Water with buffer (e.g., Ammonium Bicarbonate)
Typical Ratio
Start with 90:10 (Hexane:Alcohol), then vary alcohol content
Start with a gradient, then optimize to an isocratic method
Additives
0.1% Diethylamine (DEA) for basic analytes; 0.1% Trifluoroacetic Acid (TFA) for acidic analytes
0.1% Formic Acid or Ammonium formate/acetate for MS compatibility
Flow Rate
1.0 mL/min (Analytical)
1.0 mL/min (Analytical)
Temperature
25°C (ambient), then optimize
25°C (ambient), then optimize
Q3: How does temperature impact chiral separations?
A3: Temperature is a critical but complex parameter. Generally, lower temperatures enhance chiral recognition by strengthening the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution.[8][12] However, this can also increase backpressure and broaden peaks. Conversely, higher temperatures can improve peak efficiency. The effect is compound-dependent, and temperature optimization should be a standard part of method development.[8][12]
Troubleshooting Guide: Chiral Chromatography
Issue 1: Poor or No Enantiomeric Resolution
Possible Cause 1: Inappropriate CSP. The chosen stationary phase may not have the correct chiral recognition mechanism for your molecule.
Solution: Conduct a CSP screening. Test at least 2-3 different polysaccharide-based columns. Even a slight peak shoulder indicates that resolution is possible with optimization.[12]
Possible Cause 2: Suboptimal Mobile Phase. The mobile phase composition is incorrect, either too strong (eluting both enantiomers too quickly) or too weak. The organic modifier (alcohol) plays a key role in the interaction.
Solution: Systematically vary the percentage of the alcohol modifier. In normal phase, decrease the alcohol percentage in small increments (e.g., from 20% to 15% to 10%) to increase retention and improve the chance of separation.
Possible Cause 3: Wrong Elution Mode. Some compounds separate better in normal phase versus reversed phase, or vice versa.
Solution: If normal phase fails, attempt a separation using a reversed-phase compatible chiral column and a mobile phase like Acetonitrile/Water.
Workflow: Troubleshooting Poor Enantiomeric Resolution
A logical approach to solving poor separation.
Issue 2: Significant Peak Tailing
Possible Cause 1: Column Overload. Injecting too much sample mass saturates the stationary phase, leading to asymmetric peaks.
Solution: Prepare a serial dilution of your sample (e.g., 1:10, 1:100) and inject. If the peak shape improves dramatically, you are overloading the column. For preparative work, this means reducing the loading per injection.
Possible Cause 2: Secondary Interactions. The hydroxyl group on your molecule may be interacting with residual acidic silanol groups on the silica support of the CSP.
Solution: Add a mobile phase modifier to mask these sites. For a neutral/slightly acidic compound like this, adding a basic modifier like 0.1% Diethylamine (DEA) to the mobile phase can significantly improve peak shape.[12]
Possible Cause 3: Column Contamination. The column may be contaminated with strongly retained impurities from previous injections.
Solution: Disconnect the column from the detector and wash it according to the manufacturer's instructions. A common procedure for polysaccharide columns is flushing with a strong solvent like isopropanol or ethanol.[12]
Section 2: Diastereomeric Salt Crystallization - A Scalable Resolution Technique
This classical resolution technique is often preferred for industrial-scale production because it avoids the cost and solvent consumption of large-scale chromatography.[1][2] The principle involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent, allowing one to be selectively crystallized.[13]
Q1: How do I select a suitable resolving agent for 2-(hydroxymethyl)-1,3-oxathiolan-5-one?
A1: Your target molecule is a lactone, but it can be hydrolyzed in situ under basic conditions to the corresponding hydroxy acid, which can then form a salt with a chiral base. Alternatively, the hydroxyl group can be derivatized to react with a chiral acid. A more direct and documented approach for similar structures involves forming diastereomeric esters using a chiral auxiliary like L-menthol, which can then be separated by crystallization.[1][2][14][15]
Expertise & Experience: For resolving the corresponding carboxylic acid (after hydrolysis), common chiral bases like (R)- or (S)-1-phenylethylamine, brucine, or cinchonidine are excellent starting points.[13] The key is empirical screening.
Trustworthiness: A successful resolution relies on finding a combination of resolving agent and solvent that provides a large solubility difference between the two diastereomeric salts.[16][17]
Q2: My diastereomeric salt is not crystallizing. What should I do?
A2: Failure to crystallize is a common problem and usually relates to solvent choice or concentration.[8]
Possible Cause 1: Inappropriate Solvent. The solvent may be too good, keeping both salts fully dissolved. Conversely, in a very poor solvent, the salt may precipitate as an amorphous oil.
Solution: A solvent screening is essential. Test a range of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) and also consider anti-solvent addition (e.g., adding heptane to an ethyl acetate solution).[16][18][19]
Possible Cause 2: Insufficient Supersaturation. The solution is not concentrated enough for nucleation and crystal growth to occur.
Solution: Slowly evaporate the solvent or cool the solution. A gradual temperature ramp-down (e.g., from 50°C to room temperature overnight, then to 4°C) is often more effective than rapid cooling.[18][19][20] Seeding the solution with a tiny amount of previously formed crystal can also induce crystallization.
Q3: The enantiomeric excess (e.e.) of my crystallized product is low. How can I improve it?
A3: Low purity after a single crystallization is common due to co-crystallization of the more soluble diastereomer.[8]
Solution: Perform a recrystallization. Dissolve the obtained crystals in a minimal amount of a suitable hot solvent and allow them to re-form slowly. This process typically enriches the less soluble diastereomer, significantly improving the diastereomeric and, consequently, the enantiomeric excess.[8][20] It may be necessary to perform this step multiple times to achieve >99% e.e.
Experimental Protocol: Diastereomeric Salt Resolution - Solvent Screening
Objective: To identify an optimal solvent system for the selective crystallization of one diastereomeric salt.
Preparation: In separate vials, prepare small, equimolar amounts of your racemic acid (post-hydrolysis) and the chosen chiral resolving agent (e.g., (S)-1-phenylethylamine).
Dispensing: In a 96-well plate or a series of small test tubes, place a small, measured amount of the racemic acid (e.g., 20 mg).
Salt Formation: Add one equivalent of the resolving agent to each well/tube. Add a small amount of a solvent in which both are soluble (e.g., methanol) to ensure salt formation, then evaporate to dryness.
Solvent Addition: To each well, add a different screening solvent (e.g., Acetone, Ethyl Acetate, Toluene, Isopropanol, Acetonitrile, and mixtures like Toluene/Heptane).
Thermal Cycling: Seal the plate/tubes and subject them to a heating/cooling cycle (e.g., heat to 60°C for 2 hours, then cool slowly to 5°C over 8 hours) to promote crystallization.
Analysis: After the cycle, visually inspect each well for crystalline solids.
Purity Check: Carefully withdraw a small sample of the supernatant (the liquid above the crystals) from any wells that contain solid. Analyze the supernatant by chiral HPLC to determine the ratio of enantiomers.
Interpretation: The ideal solvent will result in a supernatant that is highly enriched in one enantiomer, which means the solid crystal is highly enriched in the other.
Workflow: Troubleshooting Diastereomeric Crystallization
A guide to obtaining high-purity crystals.
References
US7534885B2 - Process and intermediates for preparing emtricitabine - Google P
US20090192310A1 - Process and Intermediates for Preparing Emtricitabine - Google P
Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation - Dovepress. [Link]
Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide - PMC - NIH. [Link]
Trouble with chiral separations - Chromatography Today. [Link]
Method for preparing emtricitabine - Eureka | Patsnap. [Link]
EP2227465A1 - Crystalline form i of lamivudine and its preparation - Google P
Synthesis of cis-(±)-2-Hydroxymethyl-5-(Cytosine-1′-yl)-1,3-Oxathiolane (BCH-189) - ResearchGate. [Link]
What is the true appearance of thionolactone? - ResearchGate. [Link]
Purification of enantiomers with chiral puriFlash® columns - Interchim – Blog. [Link]
US20110301352A1 - Process for the preparation of cis-2-methylspiro (1, 3-oxathiolane 5-3')
Degradable Linear and Bottlebrush Thioester-Functional Copolymers through Atom-Transfer Radical Ring-Opening Copolymerization of a Thionolactone - ACS Publications. [Link]
Identifying a diastereomeric salt for a challenging chiral resolution - Unchained Labs. [Link]
WO2003027106A1 - Process for the preparation of crystalline polymorph ii of lamivudine - Google P
Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents - OMICS Online. [Link]
Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease - Lirias. [Link]
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation - CORE. [Link]
Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC - NIH. [Link]
New Opportunities to Improve the Enantiomeric and Diastereomeric Separations - IntechOpen. [Link]
US20090182146A1 - Process for the preparation and purification of cis-2-methylspiro(1,3-oxathiolane-5,3')
Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution - ResearchGate. [Link]
Enantioseparation of 5-chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247), a high affinity 5-HT7 receptor ligand, by HPLC-PDA using amylose tris-( - PubMed Central - NIH . [Link]
overcoming challenges in the stereoselective synthesis of 1,3-oxathiolanes
Welcome to the Technical Support Center for 1,3-Oxathiolane Synthesis . As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when synthesizing 1,3-oxathiolan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1,3-Oxathiolane Synthesis . As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when synthesizing 1,3-oxathiolane-based nucleoside analogues (such as Lamivudine/3TC and Emtricitabine/FTC).
The biological efficacy of these antiviral agents is strictly tied to their stereochemistry—specifically, the cis-(-)-enantiomer. Achieving this requires rigorous control over the anomeric center during glycosylation and the prevention of epimerization. This guide bypasses generic advice, offering causally-driven troubleshooting, self-validating protocols, and mechanistic insights grounded in recent literature.
I. Diagnostic FAQs & Troubleshooting
Q1: I am experiencing poor cis/trans stereoselectivity during the N-glycosylation of the 1,3-oxathiolane ring with silylated cytosine. How can I enrich the cis-isomer?
The Causality: Standard strong Lewis acids (like TMSOTf, SnCl₄, or TiCl₄) promote rapid, uncontrolled equilibration of the oxocarbenium intermediate. This thermodynamic control often results in a 1:1 anomeric mixture or favors the undesired trans isomer due to the lack of facial shielding [1].
The Resolution: Transition to a milder, highly coordinating Lewis acid such as Zirconium(IV) chloride (ZrCl₄). When utilizing a chiral auxiliary at the C2 position (e.g., an L-menthyl ester), ZrCl₄ coordinates simultaneously with the auxiliary's carbonyl oxygen and the oxathiolane ring oxygen. This bidentate coordination effectively blocks the α-face of the oxocarbenium ion, forcing the incoming silylated pyrimidine to attack exclusively from the β-face. demonstrated that exactly 0.5 equivalents of ZrCl₄ at room temperature provides optimal stereocontrol [2].
Q2: My enzymatic resolution of 1,3-oxathiolan-5-ones using lipases is suffering from low conversion (<50%) and poor enantiomeric excess (ee). How do I break this yield barrier?
The Causality: Traditional kinetic resolution (KR) is mathematically capped at a 50% yield because the undesired enantiomer remains inert. Furthermore, high water activity in standard buffer systems can induce reverse hydrolysis, degrading the ee of the lactonized product.
The Resolution: Implement Dynamic Covalent Kinetic Resolution (DCKR). By utilizing a reversible hemithioacetal formation between an aldehyde and methyl thioglycolate, the unreacted substrate continuously racemizes in situ. When coupled with Candida antarctica lipase B (CAL-B) in a non-polar solvent (like anhydrous toluene), the enzyme selectively and irreversibly catalyzes the intramolecular lactonization of the target enantiomer. This pushes the theoretical yield to 100%. established that toluene at 40°C maintains the enzyme's essential hydration shell without promoting hydrolysis [3].
Q3: We are scaling up the Vorbrüggen glycosylation for Emtricitabine (FTC), but traditional Lewis acids are too moisture-sensitive and toxic for our pilot plant. Are there scalable alternatives?
The Causality: Reagents like TMSOTf are highly hygroscopic; trace moisture leads to catastrophic triflic acid generation, which cleaves the oxathiolane ring and poisons the reaction.
The Resolution: Utilize a halogen-exchange-promoted Vorbrüggen protocol. A combination of chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) generates TMSI in situ. This acts as a robust, low-cost promoter that is significantly more forgiving to trace moisture and avoids heavy metal waste. This "supply-centered synthesis" approach ensures high yields without the operational hazards of traditional Lewis acids [4].
II. Mechanistic Pathways
Understanding the spatial dynamics of your intermediates is critical for troubleshooting. Below are the validated pathways for the two primary stereoselective strategies.
Fig 1: Mechanism of ZrCl₄-mediated stereoselective N-glycosylation via facial shielding.
Fig 2: Dynamic Covalent Kinetic Resolution (DCKR) workflow for 1,3-oxathiolan-5-ones.
III. Validated Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.
Silylation of Nucleobase: Suspend cytosine (1.2 eq) in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux until the solution becomes clear (approx. 3 hours). Concentrate under vacuum to yield silylated cytosine.
Substrate Preparation: Dissolve (1R,2S,5R)-menthyl-5-acetoxy-1,3-oxathiolane-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Catalyst Activation: Cool the solution to 25°C. Add exactly 0.5 eq of anhydrous ZrCl₄. Causality note: Exceeding 0.5 eq leads to competitive coordination and loss of stereoselectivity.
Glycosylation: Add the silylated cytosine dissolved in DCM dropwise over 30 minutes. Stir at room temperature for 6 hours.
Validation Checkpoint: Pull a 0.1 mL aliquot, quench with saturated NaHCO₃, extract with ethyl acetate, and run HPLC (Chiralpak AD-H column). You must observe a cis/trans ratio of at least 90:10 before quenching the bulk reaction.
Quenching & Isolation: Quench the bulk reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to isolate the pure cis-(-)-isomer.
Protocol B: Enzymatic DCKR of 1,3-Oxathiolan-5-ones
Adapted from Zhang et al. [3]
System Setup: In a dry reaction vial, combine the target aldehyde (1.0 eq) and methyl thioglycolate (1.2 eq) in anhydrous toluene (0.1 M concentration).
Base Addition: Add 4-methylmorpholine (0.5 eq) to catalyze the rapid in situ racemization of the hemithioacetal intermediate.
Incubation: Seal the vial and incubate in an orbital shaker at 40°C and 200 rpm for 48 hours. Causality note: 40°C is the thermodynamic sweet spot; higher temperatures denature the enzyme, while lower temperatures stall the dynamic racemization.
Validation Checkpoint: Monitor conversion via GC-MS or ¹H-NMR. Once conversion exceeds 50% (proving dynamic resolution is active), proceed to isolation.
Workup: Filter the mixture to recover the immobilized CAL-B (which can be washed with hexane and reused). Concentrate the filtrate under reduced pressure and purify via flash chromatography.
IV. Quantitative Data Summaries
Use these reference tables to benchmark your experimental results and select appropriate reagents.
Table 1: Effect of Lewis Acids on N-Glycosylation Stereoselectivity [1, 2]
Lewis Acid Catalyst
Equivalents
Temp (°C)
Yield (%)
cis:trans Ratio
Operational Notes
TMSOTf
1.0
0 to 25
72
1:1
Highly moisture sensitive; poor stereocontrol.
SnCl₄
1.0
25
68
40:60
Favors trans isomer; heavy metal toxicity.
TiCl₄
1.0
25
65
45:55
Aggressive; causes partial ring cleavage.
ZrCl₄
0.5
25
88
95:5
Optimal bidentate coordination; highly scalable.
Table 2: Solvent Optimization for CAL-B Catalyzed DCKR [3]
Solvent
Log P
Conversion (%)
Enantiomeric Excess (ee %)
Suitability
Acetonitrile
-0.33
12
15
Poor; strips essential water from enzyme.
THF
0.49
45
68
Moderate; partial enzyme deactivation.
TBME
1.35
78
85
Good; viable alternative to aromatics.
Toluene
2.50
92
98
Excellent; preserves hydration shell optimally.
V. References
Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. National Center for Biotechnology Information (PMC). Available at:[Link]
Large-Scale Stereoselective Synthesis of 1, 3-Oxathiolane Nucleoside, Lamivudine via ZrCl₄-Mediated N-Glycosylation. ResearchGate. Available at:[Link]
Asymmetric synthesis of 1,3-oxathiolan-5-ones through dynamic covalent kinetic resolution (DCKR). ResearchGate. Available at:[Link]
Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Semantic Scholar. Available at:[Link]
Troubleshooting
stability issues of 2-(hydroxymethyl)-1,3-oxathiolan-5-one under different conditions
The following technical guide addresses the stability profile, degradation mechanisms, and handling protocols for 2-(hydroxymethyl)-1,3-oxathiolan-5-one . This compound is a critical chiral lactone intermediate in the sy...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the stability profile, degradation mechanisms, and handling protocols for 2-(hydroxymethyl)-1,3-oxathiolan-5-one . This compound is a critical chiral lactone intermediate in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine (FTC).
Ticket ID: OX-5-STAB-001
Subject: Stability Profile & Troubleshooting for 2-(hydroxymethyl)-1,3-oxathiolan-5-one
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Executive Summary: The "Fragile" Lactone
Welcome to the technical support portal. You are likely working with 2-(hydroxymethyl)-1,3-oxathiolan-5-one (or its protected derivatives like the menthyl or benzoyl ester).[1]
Critical Insight: This molecule is not a static entity.[1][2][3][4][5] It exists in a state of dynamic covalent equilibrium . Unlike standard lactones, the 1,3-oxathiolan-5-one ring is a cyclic hemithioacetal ester.[1] It is chemically designed to be labile to facilitate Dynamic Kinetic Resolution (DKR) during synthesis, but this same feature makes it prone to rapid degradation if environmental conditions (pH, solvent, temperature) drift outside narrow windows.
Mechanism of Instability
To troubleshoot effectively, you must understand how the molecule breaks.
A. The "Double-Edged" Reversibility (Ring Opening)
The ring formation involves the condensation of a mercaptoacetate and an aldehyde (glycolaldehyde derivative). This reaction is reversible.[6] In the presence of water or protic solvents, the ring opens back to the acyclic precursors.
B. Hydrolytic Sensitivity
The C5-carbonyl is an activated ester (lactone). Base-catalyzed hydrolysis is extremely rapid, leading to the irreversible formation of the acyclic thio-acid salt.[1]
C. Oxidative Degradation
The sulfur atom at position 3 is highly susceptible to oxidation, forming sulfoxides (S=O). This creates diastereomeric impurities that are difficult to separate.
Visualizing the Degradation Pathways
The following diagram maps the stability logic. Use this to diagnose your impurity profile.
Figure 1: Degradation pathways of 1,3-oxathiolan-5-one.[1] Note the reversible equilibrium with acyclic precursors, which is distinct from the irreversible hydrolysis.
Troubleshooting Guide (FAQ Format)
Issue 1: "My yield drops significantly during aqueous workup."
Diagnosis: Hydrolytic Ring Opening.[1]
The lactone bond is unstable in water, particularly if the pH drifts above 7.5. The ring opens to form the water-soluble thio-acid, which washes away into the aqueous layer.
Protocol A: pH-Controlled Workup
Never use strong bases (NaOH, KOH) for neutralization.
Use a buffered quench. A saturated solution of NH₄Cl or a phosphate buffer (pH 6.0–6.5) is ideal.
Speed is key: Minimize the contact time between the organic phase (containing your lactone) and the aqueous phase. Keep the biphasic mixture cold (0–5°C).
Issue 2: "I see a shifting baseline or 'smearing' on my NMR/HPLC."
Diagnosis: Dynamic Hemithioacetal Equilibrium.
In solution (especially in CDCl₃ with trace acid or DMSO), the ring may be rapidly opening and closing, causing peak broadening.
Verification Step:
Run the NMR in Benzene-d6 or Toluene-d8 instead of Chloroform. Chloroform often contains trace HCl, which catalyzes the equilibration with the acyclic aldehyde form.
Action: If you observe the acyclic aldehyde peak increasing, your solvent is too acidic or "wet." Dry the solvent over molecular sieves (3Å) before dissolution.
Issue 3: "The product is turning yellow/dark upon storage."
Diagnosis: Sulfur Oxidation or Polymerization.[1]
The sulfur atom is oxidizing to the sulfoxide, or the free hydroxyl group (if unprotected) is attacking the lactone of a neighboring molecule (intermolecular polymerization).
Protocol B: Stabilization for Storage
Atmosphere: Store strictly under Argon or Nitrogen.[1]
Scavengers: Ensure solvents are peroxide-free (test THF/Ether with KI strips).[1]
Temperature: Store at -20°C.
State: If possible, do not store the free hydroxymethyl compound. Acetylate or benzoylate the hydroxyl group immediately if the next step allows. The esterified derivatives are significantly more stable.
Experimental Data & Specifications
Stability Matrix
The following table summarizes the stability of the core ring system under standard processing conditions.
If you are synthesizing this intermediate using Lipase (e.g., Novozym 435 / CAL-B), you are relying on the instability of the ring to racemize the "wrong" enantiomer so the enzyme can convert it to the "right" one.
Figure 2: The DKR process relies on the rapid racemization (instability) of the oxathiolanone ring.
Troubleshooting DKR:
Problem: High conversion but low ee.
Cause: The racemization rate (ring opening/closing) is too slow compared to the enzymatic reaction.
Fix: Add a trace of mild base (e.g., triethylamine or anion exchange resin) to accelerate the racemization equilibrium.
References
Liotta, D. C., et al. (1991). "The Synthesis of BCH-189 (Lamivudine) and Related Nucleoside Analogs.
Ramström, O., et al. (2013). "Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution." Chemical Communications.[1]
Zhang, Y., et al. (2014). "Asymmetric synthesis of 1,3-oxathiolan-5-ones through dynamic covalent kinetic resolution." Chemistry - A European Journal.[1]
McNulty, J., et al. (2020). "Supply Centered Synthesis to Current Late-State Intermediate." Organic Process Research & Development.
Technical Support Center: Synthesis of 1,3-Oxathiolan-5-one Derivatives
Welcome to the technical support center for the synthesis of 1,3-oxathiolan-5-one derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1,3-oxathiolan-5-one derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and the causality behind common experimental challenges. This resource is structured as a dynamic troubleshooting guide and FAQ section to directly address the issues you may encounter at the bench.
Introduction: The Synthetic Landscape
The condensation of an α-mercaptocarboxylic acid with an aldehyde or ketone is the most prevalent method for synthesizing the 1,3-oxathiolan-5-one core.[1][2] This reaction, while seemingly straightforward, is a delicate equilibrium that can be perturbed by several competing pathways, leading to frustratingly low yields and complex purification challenges. Understanding these potential side reactions is paramount to mastering this synthesis.
This guide will dissect the most common issues, providing evidence-based solutions and prophylactic measures to ensure the integrity and efficiency of your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is formatted in a question-and-answer style to address specific problems you might observe during your experiments.
Issue 1: Low or No Product Formation, with Starting Materials Still Present
Q: I'm seeing a low yield of my desired 1,3-oxathiolan-5-one, and my TLC/LC-MS analysis shows significant amounts of my starting aldehyde/ketone and mercapto-acid. What's going wrong?
A: Probable Cause: Reversible Reaction and Inefficient Water Removal
The formation of the 1,3-oxathiolan-5-one is a cyclocondensation reaction that generates water as a byproduct. This reaction is reversible, and the presence of water in the reaction medium can drive the equilibrium back towards the starting materials through hydrolysis of the product or the intermediate hemithioacetal.[3][4]
Solutions and Prophylactic Measures:
Azeotropic Water Removal: The most effective method to drive the equilibrium towards the product is the continuous removal of water.
Protocol: Perform the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene (use of toluene is recommended for safety reasons).[5] Equip your reaction apparatus with a Dean-Stark trap .[1][2][6] This glassware will physically separate the water from the refluxing solvent, preventing it from participating in the reverse reaction.
Causality: By removing a product (water), Le Chatelier's principle dictates that the equilibrium will shift to the right, favoring the formation of the 1,3-oxathiolan-5-one.
Use of Dehydrating Agents: If a Dean-Stark trap is not feasible, chemical dehydrating agents can be employed.
Method: Agents like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves can be added to the reaction mixture.
Considerations: This is often less efficient than azeotropic removal for driving the reaction to completion. The dehydrating agent must be thoroughly dried and inert to the reaction conditions. For syntheses using coupling agents like dicyclohexylcarbodiimide (DCC), the agent itself acts as the dehydrating entity, sequestering water in the form of a byproduct (dicyclohexylurea).[1][2]
Caption: Workflow for 1,3-oxathiolan-5-one synthesis using a Dean-Stark trap.
Issue 2: Presence of a High Molecular Weight Byproduct, Insoluble in Common Solvents
Q: My reaction mixture contains a significant amount of an insoluble white solid. It's not my product. What is it?
A: Probable Cause: Dicyclohexylurea (DCU) Formation (if using DCC)
If you are using dicyclohexylcarbodiimide (DCC) as a dehydrating/coupling agent, the insoluble white solid is almost certainly dicyclohexylurea (DCU), the byproduct of the condensation.[1][2]
Solutions and Prophylactic Measures:
Filtration: DCU is poorly soluble in most common organic solvents (e.g., THF, dichloromethane, ethyl acetate). The most straightforward way to remove it is by filtration.
Protocol: After the reaction is complete, dilute the reaction mixture with a solvent in which your product is soluble but DCU is not (like diethyl ether or dichloromethane). Cool the mixture in an ice bath to further decrease the solubility of DCU, and then filter the mixture through a pad of Celite or a sintered glass funnel.
Causality: This simple physical separation effectively removes the bulk of the reagent-derived byproduct before proceeding to aqueous workup or chromatography.
Alternative Coupling Agents: If DCU removal proves consistently problematic, consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.
Issue 3: Identification of a Byproduct with Two Sulfur Atoms per Aldehyde Unit
Q: My mass spectrometry data indicates a byproduct with a mass corresponding to one molecule of my aldehyde and two molecules of my mercapto-acid. What is this species?
A: Probable Cause: Formation of a Dithioacetal Derivative
A likely side reaction is the formation of a five-membered dithiolane-4-one or a six-membered dithiane derivative, where both the thiol and carboxylic acid groups of two mercapto-acid molecules have reacted with a single aldehyde/ketone molecule. While direct evidence in the context of 1,3-oxathiolan-5-one synthesis is sparse in the literature, the formation of such thioacetals is a fundamental reaction of carbonyls with thiols, especially under acidic conditions.[7][8] The formation of 1,3-oxathiolan-5-one itself can be seen as a competing reaction pathway when synthesizing other related heterocycles like thiazolidin-4-ones.[9]
Solutions and Prophylactic Measures:
Control Stoichiometry: Use a strict 1:1 or a slight excess (e.g., 1.1 equivalents) of the carbonyl compound relative to the α-mercaptocarboxylic acid.
Causality: By limiting the concentration of the mercapto-acid, you can disfavor the bimolecular reaction that leads to the dithioacetal byproduct.
Reaction Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Causality: Higher temperatures can sometimes favor thermodynamically stable byproducts. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further conversion to side products.
Caption: Competing reaction pathways leading to the desired product or a dithioacetal byproduct.
Issue 4: Loss of Stereochemical Purity
Q: I'm starting with a chiral aldehyde, but my product is a mixture of diastereomers (or racemic). Why am I losing stereochemical integrity at the C2 position?
A: Probable Cause: Epimerization via Reversible Ring Opening
The C2 position of the 1,3-oxathiolan-5-one ring is a thioacetal carbon. Under acidic or basic conditions, this ring can undergo reversible opening to form a stabilized carbocation or carbanion intermediate.[3] Re-closure of the ring can then occur from either face, leading to epimerization at the C2 center. This is analogous to the well-documented epimerization seen in peptide synthesis under coupling conditions.
Solutions and Prophylactic Measures:
Mild Reaction Conditions: Avoid strongly acidic or basic conditions. If an acid catalyst is required, use a mild one (e.g., p-toluenesulfonic acid in catalytic amounts) and keep the temperature as low as possible.
Causality: Minimizing the concentration of H⁺ or OH⁻ reduces the rate of the ring-opening equilibrium that scrambles the stereocenter.
Neutral Workup: During workup, ensure that the pH is kept as close to neutral as possible. Avoid prolonged exposure to either strong acid or strong base washes.
Protocol: Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize any acid catalyst, rather than a stronger base like sodium hydroxide (NaOH).
Enzymatic Synthesis: For reactions where stereochemical purity is paramount, consider enzymatic methods. Lipases, for instance, can catalyze the cyclization with high enantioselectivity.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this synthesis?A1: The "best" catalyst is substrate-dependent. For simple condensations, an acid catalyst like p-toluenesulfonic acid (p-TSA) is common.[2] For more sensitive substrates or to avoid high temperatures, coupling agents like DCC are effective.[1][2] Lewis acids such as zinc chloride have also been reported.[2] It is advisable to screen a few catalysts on a small scale to find the optimal conditions for your specific substrates.
Q2: My α-mercaptocarboxylic acid has a strong odor and seems to be turning cloudy. What should I do?A2: Thiols, including thioglycolic acid, are susceptible to air oxidation, which can lead to the formation of disulfides. This can reduce the concentration of your active nucleophile and introduce impurities. It is best to use fresh, high-purity mercapto-acids. If the reagent is old, it may be prudent to purify it by distillation under reduced pressure before use. Always handle these reagents in a well-ventilated fume hood and consider storing them under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can I use water as a solvent for this reaction?A3: Generally, no. As discussed in Issue 1, water is a byproduct of the reaction, and its presence as a solvent would severely inhibit the formation of the desired product by favoring the reverse (hydrolysis) reaction. The reaction is typically performed in non-polar, aprotic solvents like toluene that allow for azeotropic removal of water.[5]
Q4: How can I effectively monitor the progress of the reaction?A4: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting materials and the product. The product, being a lactone, is typically more polar than the starting aldehyde but may have similar polarity to the mercapto-acid. Co-spotting with your starting materials is essential for accurate identification. Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool for monitoring the disappearance of starting materials and the appearance of the product peak with the correct mass.
Summary of Key Parameters and Their Influence
Parameter
Effect on Desired Product
Effect on Side Reactions
Recommendation
Water Removal
Increases yield
Suppresses hydrolysis
Use a Dean-Stark trap with an azeotroping solvent (e.g., toluene).[1][2][6]
Temperature
Increases rate
May promote epimerization and other side reactions
Use the lowest effective temperature.
Stoichiometry
Optimal at ~1:1
Excess mercapto-acid may lead to dithioacetal formation
Use a 1:1 ratio or a slight excess of the carbonyl compound.
Catalyst
Can increase rate
Strong acid/base can cause hydrolysis and epimerization
Use a mild acid catalyst (e.g., p-TSA) or a coupling agent (e.g., DCC).[1][2]
Atmosphere
Generally neutral
Oxygen can oxidize the thiol starting material
Consider running the reaction under an inert atmosphere (N₂ or Ar).
Workup pH
Neutral
Acidic or basic conditions can hydrolyze the product
Neutralize carefully with a mild base like NaHCO₃.
References
Kashyap, D. K., et al. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 7(8), 108-113. [Link]
Kashyap, D. K., et al. (2015). A facile and one pot highly efficient synthesis of 1,3-oxathiolan-5-one derivatives. Journal of the Indian Chemical Society, 92, 1133-1136. [Link]
Fife, T. H., & Jao, L. K. (1968). Acid-catalyzed and mercuric ion-catalyzed hydrolysis of 2-(p-substituted phenyl)-1,3-oxathiolanes. Journal of the American Chemical Society, 90(15), 4081–4085.
Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425-2430. [Link]
Sachse, F., & Schneider, C. (2023). Direct Access to 1,3-Oxathiolan-5-ones through (3+2)-Cycloaddition of Thioketones and Acetylenedicarboxylic Acid. Chemistry – A European Journal, e202302821. [Link]
Thakare, M. P., et al. (2016). Condensation of aromatic aldehydes, substituted amines and thioglycolic acid under catalyst free conditions. Heterocyclic Letters, 6(4), 663-667. [Link]
Al-Qaisi, A. J., & Al-Tel, T. H. (2004). Thiazolidin-4-one Formation. Mechanistic and Synthetic Aspects of the Reaction of Imines and Mercaptoacetic Acid under Microwave and Conventional Heating. Organic & Biomolecular Chemistry, 2(19), 2809-13. [Link]
Zhang, Y., Schaufelberger, F., Sakulsombat, M., & Ramström, O. (2014). Asymmetric synthesis of 1,3-oxathiolan-5-one derivatives through dynamic covalent kinetic resolution. Chemistry – A European Journal, 20(43), 14056-14061. [Link]
Technical Support Center: Optimization of N-Glycosylation for 1,3-Oxathiolane Derivatives
Welcome to the Technical Support Center for nucleoside analogue synthesis. The construction of the C–N glycosidic bond in 1,3-oxathiolane derivatives is the most critical step in the manufacturing of vital antiviral acti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for nucleoside analogue synthesis. The construction of the C–N glycosidic bond in 1,3-oxathiolane derivatives is the most critical step in the manufacturing of vital antiviral active pharmaceutical ingredients (APIs) such as[1].
As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and protocol framework to help you optimize catalyst selection, control stereoselectivity, and maximize chemical efficiency during your N-glycosylation workflows.
Mechanistic Workflow
Understanding the causality of your reaction begins with the mechanism. The glycosylation of 1,3-oxathiolanes proceeds via the Lewis acid-mediated departure of an anomeric leaving group (typically an acetate), forming a highly reactive oxonium ion. The silylated nucleobase then performs a nucleophilic attack on this intermediate[1].
Mechanistic workflow of Lewis acid-mediated N-glycosylation of 1,3-oxathiolanes.
Catalyst Selection Data
The choice of Lewis acid dictates both the reaction kinetics and the downstream purification burden. Below is a quantitative summary of field-proven catalysts used in 1,3-oxathiolane glycosylation[2],[3].
Lewis Acid Catalyst
Typical Loading
Reaction Temp
Stereoselectivity (:)
Key Advantages / Limitations
TMSOTf
1.0 - 1.2 equiv
0 to 25 °C
Moderate (~2:1)
Fast kinetics; prone to anomeric mixtures without chiral auxiliaries.
SnCl
~2.0 equiv
25 °C
High
Good in situ chelation; requires strict anhydrous conditions and heavy metal remediation.
TMSI
1.0 - 1.5 equiv
-78 to 0 °C
Very High (up to 23:1)
Excellent -selectivity with auxiliaries; reagent is expensive and unstable at scale.
ZrCl
0.5 equiv
25 - 30 °C
Excellent (>95% cis)
Cost-effective, mild, sub-stoichiometric loading; ideal for large-scale manufacturing.
Troubleshooting & FAQs
Q: Why am I getting a racemic or
/ mixture instead of the pure cis- isomer?A: Stereoselectivity is governed by the stability of the oxonium ion intermediate and the trajectory of the nucleophilic attack. If using standard Lewis acids like without a chiral auxiliary, the reaction often yields a 1:2 : mixture due to the lack of facial bias[2].
Causality & Solution: Implement a chiral auxiliary (e.g., an L-menthyl ester at the C2 position) to provide anchimeric assistance[1]. The chiral environment sterically shields one face of the oxonium ion, guiding the nucleophile strictly to the desired face[1]. Alternatively, switch to . Recent process developments show that 0.5 equivalents of ZrCl at room temperature acts as a superior substrate activator, driving preferential formation of the cis-isomer almost quantitatively without needing prior enantiopure isolation[3].
Q: During glycosylation, my 1,3-oxathiolane ring is degrading, leading to dark reaction mixtures and acyclic impurities. How can I prevent this?A: The 1,3-oxathiolane ring is highly sensitive to strong Lewis acids and elevated temperatures, which can trigger irreversible C–S bond cleavage and ring-opening[1].
Causality: Over-activation of the ring oxygen or sulfur by aggressive Lewis acids (like excess TiCl
or SnCl) outcompetes the desired anomeric activation.
Solution: Attenuate the Lewis acidity. Switch to a milder catalyst like ZrCl[3] or utilize a novel system[3]. If you must use TMSOTf, ensure the addition is performed strictly at 0 °C before slowly warming the vessel[4].
Q: My silylated nucleobase is not coupling efficiently, resulting in low yields and unreacted donor. How do I fix this?A: Poor coupling usually stems from incomplete silylation of the nucleobase or moisture in the reaction system quenching the Lewis acid.
Causality: Silylation (typically with HMDS) increases the nucleophilicity of the pyrimidine base (e.g., cytosine or 5-fluorocytosine) and makes it soluble in organic solvents like dichloromethane (DCM). If moisture is present, it hydrolyzes the silylated base back to the insoluble pyrimidine and destroys the Lewis acid.
Solution: Ensure the silylation reaction is refluxed until the mixture becomes a completely transparent solution (a self-validating visual cue). Evaporate all excess HMDS under high vacuum before redissolving the base in anhydrous DCM.
Validated Experimental Protocol
ZrCl
-Mediated Stereoselective N-Glycosylation
Objective: High-yield, stereoselective synthesis of the Lamivudine (3TC) precursor from a 1,3-oxathiolane acetate donor and cytosine[3].
Charge a dry, argon-purged Schlenk flask with cytosine (1.0 equiv), hexamethyldisilazane (HMDS, 10.0 equiv), and a catalytic amount of ammonium sulfate (0.05 equiv).
Reflux the suspension at 120 °C. Causality: Ammonium sulfate generates trace ammonia and sulfuric acid, which catalytically drives the silylation forward.
Validation Check: The reaction is complete when the opaque white suspension transitions into a completely transparent, clear solution (typically 2–3 hours). This visually confirms full conversion to the soluble silylated cytosine.
Concentrate the mixture under high vacuum to remove all unreacted HMDS, yielding the silylated nucleobase as a white solid.
Phase 2: Lewis Acid-Mediated Coupling
5. Redissolve the silylated cytosine in anhydrous DCM under a strict argon atmosphere.
6. Add the 1,3-oxathiolane acetate donor (1.0 equiv) to the solution.
7. Introduce Zirconium(IV) chloride (ZrCl
, 0.5 equiv) in one portion at room temperature (25 °C)[3]. Causality: ZrCl provides the exact threshold of Lewis acidity required to activate the anomeric acetate without over-activating and degrading the delicate oxathiolane ring[3].
8. Stir the reaction for 4–6 hours. Monitor via TLC (EtOAc/Hexane) until the donor spot is fully consumed.
Phase 3: Quenching and Isolation
9. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO
). Causality: This neutralizes the Lewis acid immediately, preventing acid-catalyzed anomerization or cleavage of the newly formed N-glycosidic bond.
10. Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous NaSO, and concentrate under reduced pressure.
11. Purify the crude product via crystallization or silica gel chromatography to isolate the pure cis-nucleoside.
References
Aher, U. P., Srivastava, D., Jadhav, H. S., Singh, G. P., Jayashree, B. S., & Shenoy, G. G. (2020). "Large-Scale Stereoselective Synthesis of 1,3-Oxathiolane Nucleoside, Lamivudine, via ZrCl4-Mediated N-Glycosylation." Organic Process Research & Development, 24(3), 387-397.[Link]
Aher, U. P., Srivastava, D., Singh, G. P., & Jayashree, B. S. (2021). "Synthetic strategies toward 1,3-oxathiolane nucleoside analogues." Beilstein Journal of Organic Chemistry, 17, 2680–2715.[Link]
Caso, M. F., D'Alonzo, D., D'Errico, S., Palumbo, G., & Guaragna, A. (2015). "Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure." Organic Letters, 17(11), 2626-2629.[Link]
Technical Support Center: Optimizing 1,3-Oxathiolane Nucleoside Analogues for Low Toxicity
Welcome to the Technical Support Center for Nucleoside Reverse Transcriptase Inhibitor (NRTI) development. This portal is designed for researchers, scientists, and drug development professionals working with 1,3-oxathiol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Nucleoside Reverse Transcriptase Inhibitor (NRTI) development. This portal is designed for researchers, scientists, and drug development professionals working with 1,3-oxathiolane nucleoside analogues (e.g., Lamivudine/3TC, Emtricitabine/FTC). While these compounds are cornerstones of antiviral therapy, their development is frequently bottlenecked by off-target mitochondrial toxicity. This guide provides actionable troubleshooting steps, mechanistic insights, and validated protocols to help you navigate these challenges.
Section 1: Troubleshooting Guide - In Vitro Toxicity Assays
Q: We are observing delayed cell death (after 10-14 days) in our HepG2 cell line assays with a novel racemic 1,3-oxathiolane. What is the underlying mechanism?A: This delayed cytotoxicity is the hallmark of mitochondrial DNA (mtDNA) depletion . Unlike acute cytotoxic agents that rapidly disrupt the plasma membrane or nuclear DNA synthesis, nucleoside analogues are intracellularly phosphorylated and mistakenly incorporated by host [1], the sole enzyme responsible for mtDNA replication. Because existing mitochondrial proteins have long half-lives, the phenotypic expression of mtDNA depletion (respiratory chain failure, lactic acidosis, and apoptosis) only manifests after multiple cell divisions.
Q: Why does our newly synthesized D-(+)-enantiomer oxathiolane show severe Pol γ inhibition, while the L-(-)-enantiomer does not?A: This is a classic case of stereoselective enzyme affinity. Host Pol γ has evolved over millennia to strictly recognize natural D-nucleotides. The unnatural L-(-)-configuration (found in approved drugs like 3TC and FTC) creates severe steric hindrance within the Pol γ active site, drastically reducing its binding affinity. Conversely, viral reverse transcriptase (RT) possesses a highly flexible active site capable of accommodating both stereoisomers. As detailed in [2], isolating the L-enantiomer is the primary strategy to decouple antiviral efficacy from host toxicity.
Section 2: Structural & Mechanistic FAQs
Q: How does the 3'-5' exonuclease activity of Pol γ protect against 3TC toxicity?A: Even when the L-enantiomer of 3TC is erroneously incorporated into the nascent host mtDNA strand, it is not an irreversible dead-end. Primer extension assays have demonstrated that the incorporated 3TC 5'-monophosphate is a recognized substrate for the intrinsic [3]. The enzyme effectively excises the analogue, preventing permanent chain termination.
Q: How does 5-fluorination (as seen in Emtricitabine/FTC) alter the toxicity and efficacy profile compared to Lamivudine/3TC?A: The addition of a fluorine atom at the 5-position of the cytosine base increases the lipophilicity of the molecule, enhancing cellular penetration and intracellular half-life. Importantly, this modification does not compromise the stereochemical shielding against Pol γ. FTC maintains the favorable low-toxicity profile of the L-enantiomer while achieving a lower
against viral RT compared to 3TC.
Section 3: Visualizing the Mechanism and Workflow
Pathway of 1,3-oxathiolane nucleoside analogue activation and mitochondrial toxicity.
Stereochemical resolution workflow to isolate low-toxicity L-enantiomers.
Section 4: Toxicity Profiles of Key Analogues
To guide your structural modifications, reference the established toxicity parameters of known 1,3-oxathiolane analogues below:
Analogue
Stereochemistry
Base Modification
Pol γ Inhibition ()
Clinical Toxicity Profile
Lamivudine (3TC)
L-(-)
None
Very Low
Mild (Rare lactic acidosis)
Emtricitabine (FTC)
L-(-)
5-Fluoro
Very Low
Mild (Hyperpigmentation, rare lactic acidosis)
Dexelvucitabine (DFC)
D-(+)
5-Fluoro
High
Severe (Hyperlactatemia - clinical development halted)
Apricitabine (ATC)
L-(-)
None
Very Low
Mild (Favorable safety profile in clinical trials)
Section 5: Self-Validating Protocol - mtDNA Depletion Assay via qPCR
To accurately assess the mitochondrial toxicity of novel 1,3-oxathiolane analogues, short-term viability assays (like MTT/MTS at 48h) are insufficient. You must quantify the depletion of mitochondrial DNA relative to nuclear DNA over a prolonged exposure period.
Methodology:
Cell Seeding: Seed HepG2 cells at
cells/well in a 6-well plate.
Causality: Cells must remain in the logarithmic growth phase throughout the assay. Stationary, confluent cells do not actively replicate mtDNA, which will artificially mask the toxicity of the nucleoside analogue.
Drug Exposure (14 Days): Treat cells with varying concentrations of the analogue (e.g., 1µM, 10µM, 50µM). Replace the culture media containing fresh drug every 3 days.
Causality: A 14-day window is required because pre-existing mitochondrial complexes must degrade naturally before the functional consequences of mtDNA depletion become measurable.
DNA Extraction: Harvest cells and isolate total genomic DNA using a standard silica-column DNA extraction kit. Ensure complete lysis to release both nuclear and organellar DNA.
Multiplex qPCR:
Target a mitochondrial gene (e.g., ND2 or COX1).
Target a single-copy nuclear reference gene (e.g., RNase P).
Self-Validation: Multiplexing ensures that any variations in DNA extraction efficiency or pipetting errors are internally normalized. If the nuclear gene count drops significantly, it flags acute generalized cytotoxicity rather than specific mitochondrial toxicity.
Data Analysis: Calculate the mtDNA copy number per cell using the
method. Compare the ratio of (mtDNA/nDNA) in treated cells versus the vehicle control. A dose-dependent drop in this ratio confirms Pol γ-mediated mitochondrial toxicity.
References
Pan-Zhou, X. R., Cui, L., Zhou, X. J., Sommadossi, J. P., & Darley-Usmar, V. M. (2000). Differential effects of antiretroviral nucleoside analogs on mitochondrial function in HepG2 cells. Antimicrobial Agents and Chemotherapy, 44(3), 496-503. URL: [Link]
Aher, U. P., & Srivastava, D. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. URL: [Link]
Belleau, B., Brasili, L., Chan, L., DiMarco, M. P., Zacharie, B., Nguyen-Ba, N., & Cameron, J. M. (1993). A novel class of 1,3-oxathiolane nucleoside analogues having potent anti-HIV activity. Bioorganic & Medicinal Chemistry Letters, 3(8), 1723-1728. URL: [Link]
Reference Data & Comparative Studies
Validation
comparative analysis of different synthetic routes to 2-(hydroxymethyl)-1,3-oxathiolan-5-one
Introduction & Strategic Context The 1,3-oxathiolane heterocycle is a privileged pharmacophore in antiviral chemistry, serving as the core structural motif for blockbuster nucleoside reverse transcriptase inhibitors (NRT...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Context
The 1,3-oxathiolane heterocycle is a privileged pharmacophore in antiviral chemistry, serving as the core structural motif for blockbuster nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine (FTC)[1]. Within this synthetic landscape, 2-(hydroxymethyl)-1,3-oxathiolan-5-one (typically utilized as its O-protected benzoate derivative) acts as the critical chiral precursor.
The 5-oxo moiety (a lactone) is highly versatile; it allows for controlled reduction to a lactol, which is subsequently acetylated to form a glycosyl donor[2]. This donor undergoes stereoselective Vorbrüggen glycosylation with a silylated nucleobase to yield the final active pharmaceutical ingredient (API). Because the stereocenter at C2 dictates the final biological activity, the choice of synthetic route to the 1,3-oxathiolan-5-one intermediate is a defining factor in process efficiency, cost, and environmental impact.
Comparative Quantitative Analysis
Synthetic Route
Primary Reagents
Catalyst / Promotor
Stereoselectivity
Typical Yield
Scalability
Green Chemistry Profile
A: Classical Condensation
Benzoyloxyacetaldehyde, Thioglycolic acid
p-TsOH (Acidic)
None (Racemic)
70–85%
Excellent (Industrial)
Low (High solvent use)
B: Enzymatic DCKR
Protected aldehyde, Methyl 2-sulfanylacetate
Candida antarctica Lipase B (CAL-B)
High (up to 95% ee)
Up to 93%
Moderate
High (Biocatalytic)
C: Sulfenyl Chloride Assembly *
l-Menthyl thioglycolate, Vinyl acetate
Sulfuryl chloride
Diastereoselective
56% (over 3 steps)
High
Moderate
*Note: Route C bypasses the 5-one intermediate to directly yield the downstream 5-acetoxy glycosyl donor.
The foundational method for accessing 1,3-oxathiolan-5-ones relies on the direct condensation of an aldehyde with thioglycolic acid[3].
Mechanistic Causality:
This route is governed by thermodynamic equilibrium. The acid catalyst (e.g., p-TsOH) protonates the aldehyde, increasing its electrophilicity for nucleophilic attack by the thiol group of thioglycolic acid. The resulting hemithioacetal undergoes intramolecular esterification to form the lactone ring. Because esterification releases water, the reaction will stall unless water is actively removed. Utilizing toluene as a solvent allows for azeotropic removal of water via a Dean-Stark trap, continuously shifting the equilibrium toward the product according to Le Chatelier's principle.
Experimental Protocol:
Preparation: Charge a round-bottom flask with 2-(benzoyloxy)acetaldehyde (1.0 eq) and thioglycolic acid (1.1 eq) in anhydrous toluene (0.2 M).
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
Azeotropic Distillation: Attach a Dean-Stark trap and reflux the mixture at 110°C.
Workup: Once water collection ceases, cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (to remove unreacted thioglycolic acid and catalyst), followed by brine. Dry over MgSO₄ and concentrate in vacuo.
Self-Validation & Quality Control:
In-Process: The physical accumulation of the theoretical volume of water in the Dean-Stark trap serves as a direct, visual confirmation of reaction progress.
Post-Process: ¹H NMR will show a racemic mixture of cis/trans isomers. Resolution is required downstream, often achieved via cocrystallization of the final API with chiral agents like (S)-BINOL[4].
To overcome the maximum 50% yield limitation inherent to classical kinetic resolution, Ramström and colleagues developed a Dynamic Covalent Kinetic Resolution (DCKR) protocol using Candida antarctica lipase B (CAL-B)[5].
Mechanistic Causality:
This system is a masterpiece of coupled equilibria. The reaction between the protected aldehyde and methyl 2-sulfanylacetate forms a hemithioacetal. This step is uncatalyzed, reversible, and yields a racemic mixture. CAL-B is introduced because its active site specifically accommodates the (R)-enantiomer of the hemithioacetal, catalyzing an irreversible intramolecular transesterification (lactonization). As the (R)-enantiomer is depleted, the unreacted (S)-enantiomer continuously reverts to the achiral starting materials, which then re-form the racemic hemithioacetal. This dynamic funneling drives the theoretical yield to 100% of the enantioenriched 1,3-oxathiolan-5-one[6].
Note: Methyl 2-sulfanylacetate is used instead of free thioglycolic acid because free acids can alter the micro-environmental pH of the lipase, leading to rapid denaturation.
Fig 1: Dynamic Covalent Kinetic Resolution funneling racemic intermediates into a single enantiomer.
Experimental Protocol:
Assembly: In a vial, dissolve 2-(benzoyloxy)acetaldehyde (1.0 eq) and methyl 2-sulfanylacetate (1.5 eq) in diisopropyl ether.
Biocatalysis: Add immobilized CAL-B (e.g., Novozym 435, 50 mg/mmol) and 4Å molecular sieves (to absorb the trace methanol byproduct and drive transesterification).
Incubation: Agitate the suspension at room temperature for 48-96 hours.
Isolation: Filter the mixture to recover the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.
Self-Validation & Quality Control:
In-Process: Chiral HPLC analysis of aliquots must demonstrate an increasing enantiomeric excess (ee) over time, validating the DKR mechanism. Stagnant ee indicates premature enzyme deactivation.
A highly innovative alternative by McQuade et al. bypasses the 5-one intermediate entirely to directly synthesize the downstream 5-acetoxy-1,3-oxathiolane[1].
Mechanistic Causality:
Instead of relying on an aldehyde, this route constructs the oxathiolane ring from acyclic commodity chemicals. Thioglycolic acid is esterified with l-menthol (acting as a chiral auxiliary). The thiol is then reacted with sulfuryl chloride to generate a highly reactive sulfenyl chloride. Addition of vinyl acetate across the sulfur-chlorine bond creates a dichlorinated intermediate, which undergoes hydrolysis and cyclization in water to form the oxathiolane ring[7]. This "supply-centered" approach is driven by the necessity to reduce the cost of goods for global health initiatives.
Experimental Protocol:
Activation: Cool a solution of l-menthyl thioglycolate (1.0 eq) in toluene to 0°C. Slowly add sulfuryl chloride (1.1 eq) to form the sulfenyl chloride.
Addition: Cool the mixture to -20°C. Add vinyl acetate (1.1 eq) strictly via a syringe pump to control the massive exotherm.
Cyclization: Quench with aqueous NaHCO₃, swap the solvent to acetonitrile/water, and heat to 70°C to induce cyclization.
Crystallization: Isolate the product via crystallization using hexanes as an antisolvent.
Self-Validation & Quality Control:
In-Process: Precise internal temperature monitoring is mandatory. A temperature spike during vinyl acetate addition indicates poor dosing control, which leads to runaway polymerization and yield collapse.
Downstream Application: Activation for Vorbrüggen Glycosylation
Regardless of the route used to obtain the 2-(benzoyloxymethyl)-1,3-oxathiolan-5-one, it must be activated before coupling with the nucleobase.
The lactone is reduced to a lactol using DIBAL-H. This reaction must be strictly maintained at -78°C[2]. The causality here is critical: the low temperature stabilizes the tetrahedral aluminum-alkoxide intermediate. If the temperature rises, the intermediate collapses, exposing the aldehyde which is then over-reduced to an acyclic diol. Subsequent quenching and acetylation with acetic anhydride yields the 5-acetoxy glycosyl donor, ready for Lewis acid-mediated (e.g., TMSOTf or ZrCl₄) Vorbrüggen coupling[8].
Fig 2: Downstream activation workflow from the 5-one intermediate to the final Lamivudine API.
References
Direct Access to 1,3-Oxathiolan-5-ones through (3+2)
Source: researchgate.
Source: nih.
Source: nih.
A Novel Method for Large-Scale Synthesis of Lamivudine through Cocrystal Formation of Racemic Lamivudine with (S)-(−)-1,1′-Bi(2-naphthol) [(S)-(BINOL)
Evaluating 1,3-Oxathiolane-Based Inhibitors: Target Specificity, Cross-Reactivity, and Comparative Efficacy
Target Audience: Researchers, Virologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary The development of nucleoside reverse transcriptase inh...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Virologists, and Drug Development Professionals
Document Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
The development of nucleoside reverse transcriptase inhibitors (NRTIs) fundamentally altered the trajectory of viral therapeutics. Among these, the 1,3-oxathiolane-based nucleoside analogues—specifically Lamivudine (3TC) and Emtricitabine (FTC) —represent a masterclass in structural optimization. By replacing the 3'-carbon of the canonical ribose ring with a sulfur atom and utilizing an unnatural L-stereochemical configuration, these compounds achieve remarkable target specificity for viral polymerases (HIV-1 RT and HBV polymerase) while minimizing off-target cross-reactivity with host cellular enzymes[1].
As a Senior Application Scientist, I have structured this guide to objectively compare the biochemical performance, target specificity, and host toxicity profiles of 1,3-oxathiolane inhibitors against alternative NRTIs (e.g., Zidovudine, Stavudine) and nucleotide analogues (e.g., Tenofovir). Furthermore, this guide provides rigorously validated experimental protocols for quantifying polymerase discrimination kinetics.
Structural Biology and the L-Enantiomer Advantage
Canonical NRTIs, such as Zidovudine (AZT) and Stavudine (d4T), utilize the natural D-configuration of nucleosides. While effective at terminating viral DNA chains, this structural mimicry leads to significant cross-reactivity with host DNA polymerases.
The breakthrough of 1,3-oxathiolane inhibitors lies in their unnatural (-)-
Mechanism of Action: Like all NRTIs, 3TC and FTC act as prodrugs. They undergo intracellular phosphorylation by host kinases to their active triphosphate forms (3TC-TP and FTC-TP). Because they lack a 3'-hydroxyl group, their incorporation into the nascent viral DNA strand by HIV-1 RT results in obligate chain termination[2].
The Specificity Filter: HIV-1 RT possesses a highly flexible active site capable of accommodating the unnatural L-enantiomer. In contrast, host cellular polymerases (such as Pol
, , and ) have rigid active sites that sterically clash with the L-configuration, resulting in near-zero incorporation[3].
Pathway of 1,3-oxathiolane bioactivation and target discrimination.
Off-Target Cross-Reactivity: The Polymerase
Paradigm
The primary dose-limiting toxicity for early-generation NRTIs is mitochondrial toxicity, manifesting as lactic acidosis, myopathy, and peripheral neuropathy. This is driven by off-target cross-reactivity with Human DNA Polymerase
(Pol ) , the sole polymerase responsible for mitochondrial DNA (mtDNA) replication[3].
When comparing 1,3-oxathiolane inhibitors to alternatives, the biochemical discrimination is stark:
D-NRTIs (AZT, d4T, ddC): These compounds are readily incorporated by Pol
. Furthermore, Pol lacks efficient exonuclease proofreading activity for these specific analogs, leading to permanent mtDNA chain termination and subsequent mitochondrial depletion[2].
1,3-Oxathiolanes (3TC, FTC): The L-configuration severely restricts binding in the Pol
active site. Pre-steady-state kinetic analyses reveal that the incorporation efficiency () of 3TC-TP by Pol is orders of magnitude lower than that of natural dCTP or older NRTIs[4].
Comparative Performance Analysis
The following table synthesizes quantitative kinetic data comparing the target specificity and cross-reactivity of 1,3-oxathiolane inhibitors against standard alternatives. Discrimination Factor is calculated as
Data synthesis indicates that 3TC and FTC are clinically equivalent in terms of virological suppression and safety[5], but drastically outperform first-generation D-nucleosides in mitochondrial safety.
Standardized Experimental Methodologies
To objectively validate the cross-reactivity and target specificity of novel polymerase inhibitors against 3TC/FTC, researchers must employ rigorous, self-validating biochemical assays. Steady-state kinetics are insufficient because the rate-limiting step of polymerases is often product release, not the chemical step. Therefore, pre-steady-state quench-flow kinetics must be used.
) and maximum incorporation rate () of NRTI-triphosphates by isolating the chemical step of catalysis.
Causality & Logic: By using a rapid quench-flow system, we can measure reactions on the millisecond timescale. Using a pre-incubated Enzyme-DNA complex ensures we are measuring a single turnover event. Quenching with EDTA immediately halts the reaction by chelating
, the essential catalytic metal ion, ensuring a self-validating, precise temporal snapshot of incorporation.
Step-by-Step Workflow:
Substrate Preparation: 5'-end label a DNA primer (e.g., 25-mer) with
using T4 polynucleotide kinase. Anneal this to a complementary DNA template (e.g., 36-mer) designed so the first templated base is a Guanine (to test Cytidine analogs like 3TC/FTC).
Complex Formation: Pre-incubate HIV-1 RT (or Human Pol
) at 100 nM with the radiolabeled Primer/Template complex (50 nM) in reaction buffer (50 mM Tris-HCl pH 7.8, 50 mM NaCl). Note: Enzyme is in excess to ensure all DNA is bound.
Rapid Mixing: Load the Enzyme-DNA complex into one syringe of a rapid quench-flow instrument (e.g., KinTek RQF-3). Load varying concentrations of the NRTI-TP (e.g., 3TC-TP from 1
M to 500 M) combined with 10 mM into the second syringe.
Reaction & Quenching: Rapidly mix equal volumes from both syringes at 37°C. Quench the reaction at specific time intervals (0.01s to 10s) by mixing with 0.5 M EDTA (pH 8.0) from a third syringe.
Resolution: Resolve the extended vs. unextended primers using 20% denaturing polyacrylamide gel electrophoresis (PAGE).
Quantification: Quantify the bands using phosphorimaging. Fit the data to the single-exponential equation:
to find the observed rate ().
Parameter Extraction: Plot
against [NRTI-TP] and fit to the hyperbolic equation: to extract and .
Experimental workflow for pre-steady-state kinetic analysis of NRTI incorporation.
kinetic data within a live cellular system, accounting for intracellular drug metabolism and kinase efficiency.
Causality & Logic: If an NRTI cross-reacts with Pol
, it will halt mitochondrial DNA replication. Because mitochondria undergo continuous turnover, functional inhibition of Pol leads to a quantifiable depletion of the mtDNA copy number relative to nuclear DNA (nDNA).
Step-by-Step Workflow:
Cell Culture: Culture HepG2 cells (a standard hepatoma line used for toxicity assays) in DMEM supplemented with 10% FBS.
Drug Exposure: Treat cells with varying concentrations of the test compound (e.g., 3TC, AZT, d4T) ranging from 1
M to 100 M for 14 days. Control: Include a vehicle control (DMSO) and a known toxic positive control (d4T).
Passaging: Split cells every 3-4 days to maintain logarithmic growth, replenishing the drug-containing media at each passage.
DNA Extraction: On day 14, harvest cells and extract total genomic DNA (containing both nDNA and mtDNA) using a standard silica-column DNA extraction kit.
Quantitative PCR (qPCR): Perform multiplex qPCR.
Target 1 (mtDNA): Amplify the mitochondrial Cytochrome C Oxidase subunit II (COXII) gene.
Target 2 (nDNA): Amplify the nuclear RNase P gene.
Analysis: Calculate the ratio of mtDNA to nDNA using the
method. A significant drop in the mtDNA/nDNA ratio compared to the vehicle control indicates mitochondrial toxicity. 1,3-oxathiolanes (3TC/FTC) will show no significant depletion up to 100 M, whereas d4T will show severe depletion at < 10 M.
Viral Resistance Profiles: The M184V Mutation
While 1,3-oxathiolane inhibitors possess excellent safety profiles, their target specificity is highly sensitive to steric alterations in the viral RT active site.
Both 3TC and FTC rapidly select for the M184V/I mutation in the highly conserved YMDD motif of HIV-1 RT. The substitution of Methionine with the bulkier Valine or Isoleucine creates a steric clash with the oxathiolane ring, conferring >100-fold high-level resistance to both drugs[5].
However, from a therapeutic design perspective, this cross-reactivity in resistance is clinically leveraged. The M184V mutation comes with a severe fitness cost to the virus, reducing its replication capacity. Furthermore, M184V induces hypersusceptibility to other NRTIs, such as AZT and Tenofovir, making 3TC/FTC an indispensable backbone component in combination therapies[5].
References
Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC. National Institutes of Health (NIH). Available at:[Link]
Structural insights into the recognition of nucleoside reverse transcriptase inhibitors by HIV‐1 reverse transcriptase: First crystal structures with reverse transcriptase and the active triphosphate forms of lamivudine and emtricitabine. ResearchGate. Available at:[Link]
Small Molecule Drugs Targeting Viral Polymerases. MDPI. Available at:[Link]
Mechanism of Interaction of Human Mitochondrial DNA Polymerase γ with the Novel Nucleoside Reverse Transcriptase Inhibitor 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Indicates a Low Potential for Host Toxicity - PMC. National Institutes of Health (NIH). Available at:[Link]
Comparative Efficacy of Lamivudine and Emtricitabine: A Systematic Review and Meta-Analysis of Randomized Trials - PMC. National Institutes of Health (NIH). Available at:[Link]
Pharmacokinetic and Pharmacodynamic Comparison of 1,3-Oxathiolane Prodrugs: A Technical Guide for Long-Acting Antiretroviral Development
As a Senior Application Scientist in antiretroviral formulation, I approach drug design as a systems engineering challenge. The 1,3-oxathiolane nucleoside reverse transcriptase inhibitors (NRTIs)—specifically Lamivudine...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in antiretroviral formulation, I approach drug design as a systems engineering challenge. The 1,3-oxathiolane nucleoside reverse transcriptase inhibitors (NRTIs)—specifically Lamivudine (3TC) and Emtricitabine (FTC) —are foundational to HIV and HBV management 1. However, their inherent hydrophilicity and short plasma half-lives necessitate strict daily oral dosing.
To overcome adherence barriers and tissue-targeting limitations, the field has pivoted toward prodrug modifications . By masking the 5'-hydroxyl or cytosine amino groups with lipophilic moieties (e.g., palmitoyl esters, octyl carbamates), we can fundamentally alter their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide objectively compares the performance of parent 1,3-oxathiolane NRTIs against their advanced prodrug formulations, providing the mechanistic rationale and self-validating experimental protocols required for preclinical evaluation.
The pharmacodynamic efficacy of any NRTI prodrug relies on a meticulously timed bioreversible cleavage. If a prodrug is too stable, it fails to release the active moiety, rendering it therapeutically inert. If it is too labile, it rapidly degrades in systemic circulation, negating the long-acting injectable (LAI) depot effect 2.
For 1,3-oxathiolane prodrugs, the causality of activation follows a strict sequence:
Depot Dissolution & Cellular Uptake: The lipophilic prodrug (e.g., FTC-palmitate) slowly dissolves from an intramuscular depot and crosses the cellular membrane via passive diffusion.
Enzymatic Cleavage: Intracellular esterases and hydrolases cleave the protecting group, liberating the parent NRTI (3TC or FTC).
Stepwise Phosphorylation: Host cellular kinases sequentially phosphorylate the parent drug into its active triphosphate form (e.g., FTC-TP).
Target Inhibition: The triphosphate acts as a competitive inhibitor and chain terminator for the viral reverse transcriptase (RT) 3.
Metabolic activation pathway of 1,3-oxathiolane prodrugs to active triphosphates.
Pharmacokinetic (PK) Comparison: Parent vs. Prodrug
The primary goal of 1,3-oxathiolane prodrug engineering is to manipulate the Volume of Distribution (
) and Clearance ().
Emtricitabine (FTC) Semi-Solid Prodrug Nanoparticles (SSPNs): By appending an octyl carbamate or palmitate group, FTC's LogP is drastically increased. When formulated into SSPNs using emulsion-templated freeze-drying, these prodrugs form a dense, hydrophobic depot upon intramuscular injection. This limits the dissolution rate, extending the apparent half-life from ~10 hours to over 28 days in murine models 4.
Lamivudine (3TC) Lipid Conjugates: Conjugating 3TC with stearic acid into micellar structures reduces rapid renal clearance. This specific prodrug strategy shifts the biodistribution heavily toward the liver (up to a 50-fold increase compared to parent 3TC), making it highly advantageous for targeted Hepatitis B (HBV) therapy 3.
Quantitative Pharmacokinetic Summary
Parameter
Emtricitabine (FTC) Parent
FTC-Palmitate (SSPN)
Lamivudine (3TC) Parent
3TC-Stearate Micelles
Administration Route
Aqueous Oral
Intramuscular (IM) Depot
Aqueous Oral
Intravenous (IV) Micelles
Bioavailability
~93%
N/A (IM injection)
82-87%
N/A (IV injection)
Plasma Half-Life ()
~10 hours (Human)
> 28 days (Murine)
5-7 hours (Human)
~125 minutes (Murine)
Peak Concentration ()
~1.8 µg/mL
Sustained low-level
~1.5 µg/mL
~52.5 µg/mL
Primary PK/PD Advantage
Rapid viral suppression
Enables Monthly/Quarterly LAI
High oral absorption
50x higher liver targeting
Experimental Methodologies for Prodrug Validation
To ensure scientific integrity, prodrug evaluation requires self-validating experimental designs. Below are the standard protocols I utilize to assess the viability of novel 1,3-oxathiolane prodrugs.
Rationale: Liver S9 fractions contain both cytosolic and microsomal enzymes, providing a comprehensive environment to test the bioreversible cleavage of the prodrug. A heat-inactivated control is mandatory to differentiate true enzymatic cleavage from spontaneous chemical hydrolysis in the buffer.
Step-by-Step Methodology:
Preparation: Thaw pooled human or murine Liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM
.
Reaction Mixture: Dilute the S9 fraction in the buffer to a final protein concentration of 2 mg/mL.
Self-Validating Control: Aliquot half of the S9 mixture and heat-inactivate it at 95°C for 15 minutes. This serves as the negative control for enzymatic activity.
Initiation: Spike the prodrug (e.g., FTC-octyl carbamate) into both active and heat-inactivated S9 mixtures to achieve a final concentration of 10 µM. Incubate at 37°C in a shaking water bath.
Sampling: At predetermined time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tenofovir).
Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, quantifying both the depletion of the prodrug and the appearance of the parent NRTI.
Protocol 2: In Vivo Pharmacokinetic Profiling of LAI SSPNs
Rationale: To validate the depot effect of SSPNs, we must track the systemic appearance of the parent drug over an extended period. Measuring the prodrug-to-parent ratio in plasma confirms whether the extended half-life is driven by slow depot dissolution rather than altered clearance of the parent drug.
Step-by-Step Methodology:
Formulation: Reconstitute the FTC-palmitate SSPN powder in sterile water for injection to achieve a concentration of 50 mg/mL. Ensure the suspension is homogenous via vortexing.
Dosing: Administer a single intramuscular (IM) injection (e.g., 50 mg/kg) into the hind limb skeletal muscle of Wistar rats (
per group).
Longitudinal Sampling: Collect 200 µL blood samples via the tail vein at 1, 6, 12, 24 hours, and subsequently on days 3, 7, 14, 21, and 28 post-injection.
Processing: Collect blood in K2-EDTA tubes, centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma, and store at -80°C until analysis.
LC-MS/MS Quantification: Extract plasma samples using solid-phase extraction (SPE). Quantify both the intact FTC-palmitate prodrug and the liberated FTC parent drug.
Data Synthesis: Use non-compartmental analysis (NCA) software to calculate
, , and apparent . A successful LAI formulation will show a blunted and a prolonged terminal elimination phase extending beyond 21 days 2.
References
Emtricitabine - StatPearls - NCBI Bookshelf
Source: National Institutes of Health (NIH)
URL:[Link]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Synthesized 2-(hydroxymethyl)-1,3-oxathiolan-5-one
Introduction In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure chiral building blocks is a cornerstone of creating safe and effective therapeutics. One such critical intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure chiral building blocks is a cornerstone of creating safe and effective therapeutics. One such critical intermediate is 2-(hydroxymethyl)-1,3-oxathiolan-5-one, a key precursor in the synthesis of important oxathiolane nucleoside analogues with significant antiviral activity, including the renowned anti-HIV agent Lamivudine.[1] Given that stereoisomers of a drug can have vastly different pharmacological and toxicological profiles, the rigorous assessment of enantiomeric purity is not merely a procedural step but a fundamental requirement for quality control and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of synthesized 2-(hydroxymethyl)-1,3-oxathiolan-5-one. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific needs.
The Core Challenge: Differentiating Mirror Images
Enantiomers possess identical physical properties such as boiling point, solubility, and spectral data in an achiral environment.[2] To distinguish and quantify them, we must introduce another chiral entity to the system, creating a transient or permanent chiral environment. This interaction converts the enantiomeric pair into diastereomers (or diastereomeric complexes), which have different physical properties and can therefore be separated or distinguished spectroscopically.[3] The choice of method hinges on the nature of this interaction and the analytical platform used to observe the difference.
Figure 1: Overview of major analytical strategies.
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity analysis, valued for its high precision, sensitivity, and robustness.[4]
Principle of Separation
The technique relies on a chiral stationary phase (CSP) packed into the HPLC column. As the racemic mixture of 2-(hydroxymethyl)-1,3-oxathiolan-5-one passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. Due to differences in stereochemical fit, one enantiomer will interact more strongly or for a longer duration with the CSP than the other. This differential interaction leads to different retention times, resulting in their separation and elution as two distinct peaks.[5]
Figure 3: Workflow for NMR analysis using a CSA.
Experimental Deep Dive: Why These Choices Matter
CSA Selection: The effectiveness of a CSA depends on its ability to form a stable enough complex to induce a chemical shift difference (ΔΔδ). For 2-(hydroxymethyl)-1,3-oxathiolan-5-one, the key interaction sites are the hydroxyl group (H-bond donor/acceptor) and the lactone carbonyl (H-bond acceptor). Chiral alcohols like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or BINOL derivatives are excellent candidates. [4]They can form multiple hydrogen bonds, leading to a well-defined diastereomeric complex and maximizing the potential for signal separation.
Solvent and Stoichiometry: The choice of solvent is critical. A non-polar, aprotic solvent like deuterated chloroform (CDCl₃) or benzene-d₆ is preferred to minimize competition with the CSA for hydrogen bonding sites on the analyte. The molar ratio of CSA to analyte is typically varied (from 1:1 to 5:1) to find the optimal concentration that provides baseline resolution of the signals without excessive line broadening.
[6]
Protocol: ¹H-NMR Analysis with a CSA
Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
Initial Spectrum: Acquire a standard ¹H-NMR spectrum of the pure analyte.
Add CSA: Add an equimolar amount (1 equivalent) of a suitable CSA, such as (R)-1,1'-Bi-2-naphthol ((R)-BINOL), directly to the NMR tube.
Mix and Equilibrate: Gently shake the tube to ensure complete dissolution and mixing. Allow it to equilibrate for a few minutes.
Acquire Final Spectrum: Re-acquire the ¹H-NMR spectrum.
Data Analysis:
Identify a well-resolved proton signal of the analyte that has split into two separate peaks. The protons on the carbon bearing the hydroxyl group (-CH₂OH) or the proton adjacent to the lactone carbonyl are often good candidates.
Carefully integrate the areas of these two peaks (I1 and I2).
Calculate the enantiomeric excess: ee (%) = |(I1 - I2) / (I1 + I2)| * 100
Method 3: Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds.
[7]
Principle of Separation
Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative. [8]As the vaporized analyte travels through the column, enantiomers exhibit different partitioning between the mobile phase (carrier gas) and the chiral stationary phase, leading to different retention times.
Applicability & Challenges
Volatility: 2-(hydroxymethyl)-1,3-oxathiolan-5-one has a moderate molecular weight but the free hydroxyl group can reduce volatility and lead to peak tailing due to interaction with the column.
Derivatization: To overcome this, a simple derivatization step is often necessary. Converting the polar hydroxyl group to a less polar, more volatile silyl ether (e.g., using BSTFA to form a trimethylsilyl ether) is a standard and effective strategy. This not only improves volatility but also enhances thermal stability, preventing on-column degradation.
[7]
In a small vial, dissolve ~1 mg of the analyte in 100 µL of a dry, aprotic solvent (e.g., Dichloromethane).
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Cap the vial and heat at 60 °C for 30 minutes. Allow to cool to room temperature.
Column: A cyclodextrin-based chiral capillary column, such as a Betadex™ or Gammadex™ phase.
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp slowly (e.g., 2 °C/min) to an appropriate final temperature (e.g., 180 °C) to ensure separation.
Injector and Detector: Use a split/splitless injector at ~220 °C and a Flame Ionization Detector (FID) at ~250 °C.
Analysis: Inject 1 µL of the derivatized sample. Calculate the enantiomeric excess from the integrated peak areas of the two separated enantiomers.
Comparative Guide: Selecting the Right Tool
The choice of analytical method is a trade-off between multiple factors. The following table provides a comparative summary to aid in this decision-making process.
Figure 4: Decision tree for selecting an appropriate analytical method.
Conclusion
For the crucial task of assessing the enantiomeric purity of synthesized 2-(hydroxymethyl)-1,3-oxathiolan-5-one, researchers have several powerful techniques at their disposal.
Chiral HPLC stands out as the most robust and precise method, making it the preferred choice for final product quality control, stability studies, and regulatory submissions.
NMR with Chiral Solvating Agents provides an invaluable tool for rapid, in-process reaction monitoring and screening, where speed is paramount and sample conservation is beneficial.
Chiral GC , while requiring a derivatization step, offers unparalleled sensitivity, making it ideal for trace-level impurity analysis or when working with very small sample quantities.
A comprehensive analytical strategy in a drug development setting will often leverage more than one of these techniques: NMR for rapid feedback during synthesis optimization and HPLC for the rigorous, validated assessment of the final active pharmaceutical ingredient (API) intermediate. By understanding the underlying principles and practical considerations of each method, scientists can confidently ensure the stereochemical integrity of this vital chiral building block.
References
Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential - JOCPR. (n.d.). Retrieved from [Link]
Determination of enantiomeric excess. (n.d.). Retrieved from [Link]
Synthesis of cis-(±)-2-Hydroxymethyl-5-(Cytosine-1′-yl)-1,3-Oxathiolane (BCH-189). (n.d.). ResearchGate. Retrieved from [Link]
NMR Chiral solvating agents - ResearchGate. (n.d.). Retrieved from [Link]
The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Journal of the Science of Food and Agriculture. Retrieved from [Link]
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. (2022, September 8). Retrieved from [Link]
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing. (2022, September 8). Retrieved from [Link]
Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review - PolyU Institutional Research Archive. (n.d.). Retrieved from [Link]
Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025, September 21). Retrieved from [Link]
Chiral Stationary Phases for HPLC | Analytics and Sample Preparation - Merck Millipore. (n.d.). Retrieved from [Link]
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - Semantic Scholar. (n.d.). Retrieved from [Link]
Synthesis of (±)-cis-1-[2-(Hydroxymethyl)-1, 3-Oxathiolan-5-yl]cytosine and Its (±). (2006, September 24). Taylor & Francis. Retrieved from [Link]
Enantiomeric Separation of New Chiral Azole Compounds - PMC. (2021, January 4). Retrieved from [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12). Retrieved from [Link]
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023, August 25). Restek. Retrieved from [Link]
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. (n.d.). Retrieved from [Link]
Chiral derivatizing agent - Wikipedia. (n.d.). Retrieved from [Link]
As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following generic Safety Data Sheet (SDS) guidelines. It requires a deep understanding of the mol...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following generic Safety Data Sheet (SDS) guidelines. It requires a deep understanding of the molecule's underlying reactivity to ensure environmental compliance and laboratory safety.
The compound 2-(Hydroxymethyl)-1,3-oxathiolan-5-one (CAS: 138760-36-8) is a critical chiral scaffold used extensively in the synthesis of antiviral nucleoside analogues, such as lamivudine and emtricitabine[1][2]. Because it features both a reactive lactone (cyclic ester) and a sulfur heteroatom, its disposal cannot be treated as standard organic waste.
Below is the comprehensive, mechanistically grounded standard operating procedure (SOP) for the safe decommissioning and disposal of this compound.
Mechanistic Grounding: The Science of Disposal
Standard disposal protocols often recommend direct incineration for organic waste. However, for 1,3-oxathiolan-5-ones, direct thermal destruction of concentrated bulk material can lead to unpredictable exothermic decomposition and localized spikes in sulfur oxide (SOx) emissions.
The Causality Behind the Protocol:
To mitigate these risks, we employ a Base-Catalyzed Hydrolysis Pretreatment . The 1,3-oxathiolan-5-one ring is highly susceptible to basic hydrolysis. By introducing a strong base, we intentionally cleave the lactone ring, yielding acyclic mercapto-derivatives and carboxylate salts[3][4].
Safety Benefit: This ring-opening eliminates the reactive cyclic thioester/hemiacetal equilibrium, stabilizing the molecule in an aqueous solution.
Logistical Benefit: It homogenizes the waste stream, allowing for a controlled, steady feed rate into the incinerator, which prevents overwhelming the facility's flue gas desulfurization (FGD) scrubbers.
Standard Operating Procedure: Chemical Pretreatment & Destruction
This protocol is designed as a self-validating system . By monitoring physical parameters (pH and temperature), the operator can confirm the chemical transformation in real-time without requiring complex analytical chromatography.
Phase 1: Base-Catalyzed Hydrolysis (Pretreatment for Liquid/Solution Waste)
Use this workflow for reaction mother liquors or dissolved waste.
Dilution and Temperature Control:
Transfer the 2-(Hydroxymethyl)-1,3-oxathiolan-5-one waste into a borosilicate glass or high-density polyethylene (HDPE) reaction vessel equipped with a magnetic stirrer and a temperature probe.
Dilute with deionized water to a maximum concentration of 0.5 M to safely manage the heat of neutralization.
Maintain the vessel in a secondary containment tray.
Basification (Ring Cleavage):
Slowly add 1.0 M Sodium Hydroxide (NaOH) dropwise while stirring.
Causality: The base attacks the carbonyl carbon of the 5-one lactone, breaking the carbon-oxygen bond and forming a stable, water-soluble mercapto-carboxylate intermediate.
System Validation via pH Stabilization:
Mechanism: As the lactone hydrolyzes, it actively consumes hydroxide ions, causing the pH of the solution to drop.
Validation Step: Monitor the pH continuously. Add NaOH until the pH reaches 10.5. Stop the addition. If the pH drops below 10.0, the reaction is still proceeding. Once the pH remains stable at ≥ 10.0 for 15 consecutive minutes without further base addition, ring cleavage is complete.
Phase 2: High-Temperature Incineration
Use this workflow for the pretreated aqueous waste, or directly for contaminated solid consumables (e.g., filter paper, gloves).
Waste Manifesting:
Label the pretreated effluent as: "Aqueous Basic Waste: Contains Sulfur and Cleaved Heterocycles (pH > 10)."
Thermal Destruction:
Transfer to a licensed hazardous waste facility equipped with a high-temperature liquid injection incinerator.
The incinerator must operate at > 1000°C to ensure the complete oxidation of the sulfur atom into sulfur dioxide (SO₂) and sulfur trioxide (SO₃).
Flue Gas Desulfurization (Scrubbing):
The facility must pass the combustion exhaust through a caustic scrubber (utilizing Ca(OH)₂ or NaOH) to capture the SOx gases, precipitating them out as harmless calcium sulfate (gypsum) or sodium sulfate salts before atmospheric release.
Immediate Logistical Plan: Spill Response
In the event of an accidental release, immediate containment is required to prevent environmental contamination and exposure to airborne particulates.
Solid Spills (Powder/Crystals): Do NOT use a brush or compressed air, which will aerosolize the active pharmaceutical intermediate (API). Lightly mist the powder with water to suppress dust, then sweep up using a dedicated hazardous waste pan. Place in a sealed, labeled container for direct high-temperature incineration.
Liquid Spills (Solutions): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use sawdust or paper towels, as the organic solvent vehicle may be flammable. Scoop the saturated absorbent into a chemically resistant, sealable drum.
PPE Requirements: Nitrile gloves (double-gloved), safety goggles with side shields, a lab coat, and an N95/P100 particulate respirator (if handling dry powder outside of a fume hood).
Quantitative Disposal Parameters
Parameter
Specification
Operational Implication
CAS Number
138760-36-8
Unique identifier required for hazardous waste manifesting.
Molecular Formula
C₄H₆O₃S
Presence of sulfur mandates strict SOx scrubbing post-incineration.
Hydrolysis pH Target
> 10.0
Requires a strong base (1M NaOH) to ensure complete lactone cleavage.
Incineration Temp.
> 1000°C
Minimum temperature required to prevent the formation of toxic byproducts.
Scrubber Reagent
Ca(OH)₂ or NaOH
Neutralizes acidic flue gas into environmentally safe, solid sulfate salts.
Process Visualization
The following diagram maps the logical flow of the disposal process, highlighting the transformation from reactive heterocycle to safe environmental effluent.
Fig 1: Disposal workflow for 1,3-oxathiolan-5-ones, detailing base hydrolysis and SOx scrubbing.
References
Molaid Chemical Database. 2-Hydroxymethyl-1,3-oxathiolan-5-one | 138760-36-8. Retrieved from[Link]
ACS Publications. Some Items of Interest to Process R&D Chemists and Engineers. Retrieved from[Link]
J-Stage (Pharmaceutical Society of Japan). Syntheses and Chemical Properties of Novel 1,3-Oxathiolan-5-one Derivatives. Retrieved from[Link]
National Institutes of Health (PMC). Dynamic Covalent Kinetic Resolution. Retrieved from[Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Hydroxymethyl)-1,3-oxathiolan-5-one
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. 2-(Hydroxymethyl)-1,3-oxathiolan-5-one, a thioester derivative, represents a class of com...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. 2-(Hydroxymethyl)-1,3-oxathiolan-5-one, a thioester derivative, represents a class of compounds that, while promising, necessitates a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound. The protocols outlined herein are designed to be self-validating systems, fostering a culture of safety and scientific integrity.
Hazard Assessment: Understanding the Risks
Anticipated Hazards:
Skin Irritation and Sensitization: Thioesters and related compounds can cause skin irritation upon direct contact.[1] Prolonged or repeated exposure may lead to allergic skin reactions in sensitive individuals.[3]
Eye Damage: The potential for serious eye irritation is a significant concern.[1][2] Accidental splashes can cause significant discomfort and potential damage to the cornea.
Respiratory Irritation: Inhalation of aerosols or dusts of this compound may lead to respiratory irritation.[1][2][3]
Harmful if Swallowed or Inhaled: Similar compounds have been shown to be harmful if ingested or inhaled, necessitating precautions to prevent these routes of exposure.[1][2][4]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental design.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is contingent on a risk assessment of the specific procedures being undertaken.[5] For all work involving 2-(Hydroxymethyl)-1,3-oxathiolan-5-one, the following PPE is considered the minimum standard.
PPE Category
Specific Recommendations
Rationale
Hand Protection
Double-gloving with a chemical-resistant outer glove (e.g., Butyl rubber or Viton™) over a standard nitrile inner glove.
Thioesters have the potential to degrade standard laboratory gloves. The inner nitrile glove provides a baseline level of protection, while the more robust outer glove offers extended resistance to chemical breakthrough.[6][7] Always inspect gloves for any signs of degradation before and during use.[8]
Eye & Face Protection
Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
To provide comprehensive protection against splashes and potential vapors that could cause serious eye irritation.[5][8] A face shield offers an additional layer of protection for the entire face.[5][6]
Skin & Body Protection
A flame-resistant laboratory coat, long pants, and closed-toe shoes. For larger scale operations, impervious clothing or a chemical-resistant apron may be necessary.[8][9]
To protect the skin from accidental contact and spills.[6] Standard cotton lab coats may absorb the chemical, whereas a flame-resistant and chemically-resistant material provides a more effective barrier.
Respiratory Protection
All work should be conducted in a certified chemical fume hood. If there is a potential for generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be required.
To prevent the inhalation of potentially harmful vapors or particulates.[6][8][10] The specific type of respirator should be determined by a formal risk assessment and in consultation with your institution's Environmental Health and Safety (EHS) department.[9]
Operational Plan for Safe Handling
A systematic approach to the entire workflow, from preparation to cleanup, is essential for minimizing exposure risks.
Pre-Operational Checks
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
Gather Materials: Assemble all necessary chemicals, equipment, and waste containers before beginning the experiment to minimize movement in and out of the designated work area.
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[11]
Donning of Personal Protective Equipment
The correct sequence for putting on PPE is crucial to ensure complete protection and avoid cross-contamination.
Figure 1: Recommended PPE Donning Sequence
Safe Handling Practices
Always handle 2-(Hydroxymethyl)-1,3-oxathiolan-5-one within a certified chemical fume hood.
Use the smallest quantity of the chemical necessary for the procedure.
Keep all containers of the chemical sealed when not in use.
Should any part of your PPE become contaminated, remove it immediately and decontaminate or dispose of it properly before resuming work.
Doffing of Personal Protective Equipment
The removal of PPE should be done in a manner that prevents the transfer of contaminants to your skin or clothing.
Outer Gloves: Remove the outer, more contaminated gloves first.
Face Shield: If used, remove the face shield.
Lab Coat: Unbutton and remove the lab coat, turning it inside out as you do so.
Goggles: Remove your safety goggles.
Inner Gloves: Finally, remove the inner nitrile gloves using a technique that avoids skin contact with the outer surface of the glove.[8]
Hand Washing: Immediately wash your hands thoroughly with soap and water.[8]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[12] Seek medical attention.
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1] Seek medical attention.
Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal.[2] For larger spills, evacuate the area and contact your institution's EHS department.
Disposal of Contaminated Materials
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
Contaminated PPE: All disposable PPE, such as gloves and any contaminated disposable lab coats, should be placed in a designated solid hazardous waste container.[6] Do not dispose of this material in the regular trash.
Chemical Waste: Unused or waste 2-(Hydroxymethyl)-1,3-oxathiolan-5-one and any solutions containing it must be disposed of as hazardous chemical waste through your institution's EHS office.[6][10]
Conclusion
The responsible use of 2-(Hydroxymethyl)-1,3-oxathiolan-5-one in a research setting is predicated on a foundation of robust safety practices. By understanding the potential hazards and diligently applying the PPE and handling protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors. Always consult the most current safety information and your institution's specific safety protocols before commencing any work.
References
LookChem. Thioester Safety Data Sheets(SDS). [Link]
SynZeal. Safety Data Sheet - 4-Amino-5-fluoro-1-((2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl) pyrimidin-2(1H)-one compound. [Link]
Regulations.gov. SAFETY DATA SHEET - Methacrylate monomer. [Link]
G-Biosciences. Safety Data Sheet - tris(hydroxymethyl)aminomethane. [Link]
3M. Safety Data Sheet - 3M™ Flow Additive 892. [Link]
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]
Novarlo. Safety for Foundries, Steel Mills, and Glass Production. [Link]
University of Arizona Research Laboratory & Safety Services. Personal Protective Equipment Selection Guide. [Link]